molecular formula C6H10O2 B7721415 n-Propyl acrylate CAS No. 24979-82-6

n-Propyl acrylate

Cat. No.: B7721415
CAS No.: 24979-82-6
M. Wt: 114.14 g/mol
InChI Key: PNXMTCDJUBJHQJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Acrylate (B77674) Monomers

The study of acrylate monomers dates back to the mid-19th century with the initial synthesis of acrylic acid. However, the significant potential of polymers derived from these compounds was not realized until 1901, when German chemist Otto Röhm detailed his doctoral research on the polymers of acrylic esters. This foundational work paved the way for the commercialization of polyacrylate resins, which began in the 1930s. researchgate.net Since the 1950s, a vast body of research has emerged, focusing on the application of various acrylate monomers in diverse fields, leading to the development of materials ranging from paints and printing inks to advanced biomedical devices. researchgate.net

Significance of n-Propyl Acrylate within the Broader Acrylate Class

Within the extensive class of acrylate monomers, this compound holds a distinct position due to the specific properties imparted by its propyl ester group. The length and structure of the alkyl ester side chain in acrylates significantly influence the characteristics of the resulting polymer, such as its glass transition temperature (Tg), flexibility, and solubility.

Poly(this compound) possesses a low glass transition temperature, which contributes to its use in applications requiring flexibility and softness. Research comparing different poly(n-alkyl acrylates) shows that Tg decreases as the length of the linear alkyl side chain increases, a trend that reflects greater side chain mobility. osti.govresearchgate.net This positions this compound as an intermediate between the harder, more brittle polymers derived from shorter-chain acrylates like methyl acrylate and the softer, more rubbery polymers from longer-chain acrylates like butyl acrylate. This balance of properties makes it a valuable monomer for creating polymers with specific thermal and mechanical characteristics. osti.gov

Table 1: Physical and Chemical Properties of this compound

This interactive table provides key data for the this compound monomer.

Property Value Source
IUPAC Name propyl prop-2-enoate fishersci.atnih.gov
CAS Number 925-60-0 fishersci.comfishersci.atnih.gov
Molecular Formula C₆H₁₀O₂ fishersci.comfishersci.atnih.gov
Molecular Weight 114.14 g/mol fishersci.comfishersci.at
Density 0.920 g/cm³ fishersci.comavantorsciences.com
Boiling Point 122 °C (at 760 mmHg) nih.gov
Flash Point 24 °C fishersci.comavantorsciences.com

| Solubility | Immiscible with water | fishersci.comchemicalbook.com |

Rationale for Advanced Research Focus on this compound

The rationale for the continued academic focus on this compound stems from its utility in both fundamental polymer science and the development of advanced materials. Researchers investigate this compound to understand polymerization kinetics and to create novel polymers and copolymers with precisely controlled architectures and functionalities. rsc.orgresearchgate.net

A significant area of research involves the detailed microstructural analysis of poly(this compound). Techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy are employed to study the arrangement of monomer units along the polymer chain (tacticity). bibliotekanauki.plicm.edu.plbibliotekanauki.pl Understanding this microstructure is crucial as it directly influences the macroscopic properties of the material. bibliotekanauki.pl Such studies are often a prerequisite for designing complex copolymers where this compound is a component. bibliotekanauki.pl

Furthermore, this compound and its derivatives are used to synthesize functional copolymers for high-tech applications. For instance, research has demonstrated the creation of novel light-emitting and hole-transporting graft copolymers using a derivative, 3-(N-carbazolyl)propyl acrylate. epa.govresearchgate.net In these materials, the acrylate-based side chains play a critical role in the polymer's optical and electrochemical properties, making them suitable for use in electroluminescent devices. epa.gov This highlights a research trajectory moving beyond traditional applications like coatings and adhesives toward the realm of advanced electronic materials. fishersci.comchemicalbook.com

Table 2: Comparative Glass Transition Temperatures (Tg) of Poly(n-alkyl acrylates)

This interactive table compares the experimental Tg of polymers made from different acrylate monomers, showing the effect of side-chain length.

Polymer Monomer Side Chain Glass Transition Temperature (Tg)
Poly(methyl acrylate) -CH₃ 10 °C
Poly(ethyl acrylate) -C₂H₅ ~ -24 °C
Poly(this compound) -C₃H₇ -37 °C
Poly(n-butyl acrylate) -C₄H₉ ~ -54 °C

(Note: Exact Tg values can vary based on polymer tacticity, molecular weight, and measurement method. The values presented are representative.) osti.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl prop-2-enoate
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InChI

InChI=1S/C6H10O2/c1-3-5-8-6(7)4-2/h4H,2-3,5H2,1H3
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InChI Key

PNXMTCDJUBJHQJ-UHFFFAOYSA-N
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Canonical SMILES

CCCOC(=O)C=C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O2
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

24979-82-6
Record name Propyl acrylate polymer
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DSSTOX Substance ID

DTXSID6061288
Record name 2-Propenoic acid, propyl ester
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Molecular Weight

114.14 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name 2-Propenoic acid, propyl ester
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Boiling Point

122 °C, BP: 63 °C at 100 mm Hg
Record name n-Propyl Acrylate
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Vapor Pressure

14.5 [mmHg]
Record name 2-Propenoic acid, propyl ester
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CAS No.

925-60-0, 24979-82-6
Record name Propyl acrylate
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Record name 2-Propenoic acid, propyl ester, homopolymer
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Record name PROPYL ACRYLATE
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Synthetic Methodologies for N Propyl Acrylate

Esterification Reactions of Acrylic Acid and n-Propanol

The esterification of acrylic acid with n-propanol yields n-propyl acrylate (B77674) and water. The reaction is an equilibrium-limited process, and therefore, the removal of water is crucial to drive the reaction towards the product side and maximize the yield of the desired ester.

Homogeneous Catalysis in n-Propyl Acrylate Synthesis

Homogeneous catalysts are soluble in the reaction medium, leading to high reaction rates due to the absence of mass transfer limitations. ceon.rs Mineral acids are commonly employed for this purpose.

Sulfuric acid is a widely used homogeneous catalyst for the esterification of acrylic acid due to its strong acidity and dehydrating properties. ceon.rs It effectively protonates the carbonyl oxygen of acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by n-propanol.

However, the use of sulfuric acid presents several challenges, including the need for corrosion-resistant equipment, difficulties in separating the catalyst from the product mixture, and the generation of acidic waste. researchgate.net Elevated temperatures and the presence of a strong acid catalyst can also promote side reactions, such as the polymerization of acrylic acid or the dehydration of n-propanol. bcrec.idresearchgate.net In a study on the esterification of propanoic acid with 1-propanol (B7761284) using sulfuric acid, a maximum yield of 96.9% was achieved at a molar ratio of acid to alcohol to catalyst of 1:10:0.20 and a temperature of 65°C after 210 minutes. ceon.rs

Heterogeneous Catalysis in this compound Synthesis

To overcome the drawbacks associated with homogeneous catalysts, solid acid catalysts have been extensively investigated. These catalysts are insoluble in the reaction mixture, facilitating their separation from the products and enabling their reuse. researchgate.net

Strongly acidic cation exchange resins, such as Amberlyst 15, are effective heterogeneous catalysts for the esterification of acrylic acid. alfa-chemical.comthermofisher.kr These resins possess sulfonic acid groups that provide the necessary catalytic activity. bcrec.id The use of ion-exchange resins simplifies the work-up procedure, reduces corrosion problems, and minimizes waste generation. researchgate.net

In the esterification of acrylic acid with n-butanol, a similar primary alcohol, Amberlyst 15-wet has been shown to be an active catalyst. researchgate.net Studies on the esterification of propionic acid with 1-propanol have also demonstrated the effectiveness of Amberlyst-15. bcrec.id The reaction rate is influenced by factors such as temperature, the molar ratio of reactants, and the amount of catalyst. ripublication.com

Table 1: Properties of Amberlyst 15 Ion-Exchange Resin

PropertyValue
CAS Number 39389-20-3
Appearance Off-white small particles
Functional Group Sulfonic Acid
Specific Surface Area ≥35 m²/g
Dry Weight Capacity ≥4.70 eq/Kg
Water Content (wet) 50% - 57%
Data sourced from Thermo Scientific Chemicals and Alfa Chemical. alfa-chemical.comthermofisher.kr

Heteropolyacids (HPAs), such as 12-tungstophosphoric acid (H3PW12O40), are strong solid acids that have shown high catalytic activity in various acid-catalyzed reactions, including esterification. imamu.edu.saiitm.ac.in Their well-defined structure and strong Brønsted acidity make them attractive alternatives to conventional catalysts. iitm.ac.in

HPAs can be used in both homogeneous and heterogeneous systems. imamu.edu.sa When supported on materials with a large surface area, such as silica (B1680970) or zirconia, their catalytic efficiency can be further enhanced. scielo.br In the esterification of acrylic acid with n-propanol and n-butanol, H3PW12O40 has been used as a catalyst, and kinetic studies have been performed. researchgate.net The catalytic activity of HPAs in liquid-phase reactions is often comparable to that of strong mineral acids like sulfuric acid. researchgate.net

Table 2: Characteristics of H3PW12O40

CharacteristicDescription
Formula H3PW12O40
Structure Keggin-type heteropolyacid
Acidity Strong Brønsted acid
Solubility Soluble in polar solvents, insoluble in non-polar solvents
Data sourced from various catalysis research. imamu.edu.saiitm.ac.in
Ion-Exchange Resin Catalysts (e.g., Amberlyst 15-wet)

Optimization of Reaction Parameters in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield of this compound and the efficiency of the synthesis process. Key parameters include the reaction temperature, the molar ratio of reactants, the catalyst concentration, and the method of water removal.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as polymerization or ether formation. ceon.rsresearchgate.net For the sulfuric acid-catalyzed esterification of propanoic acid with 1-propanol, increasing the temperature from 35°C to 65°C significantly increased the ester yield. ceon.rs

Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol (n-propanol), can shift the equilibrium towards the formation of the ester. ceon.rs In the sulfuric acid-catalyzed synthesis of n-propyl propanoate, increasing the molar ratio of 1-propanol to propanoic acid resulted in a higher reaction rate and yield. ceon.rs

Catalyst Concentration: The concentration of the catalyst directly influences the reaction rate. A higher catalyst loading generally leads to a faster reaction. ceon.rs However, an optimal concentration exists beyond which the increase in rate may be negligible or side reactions may become more prominent.

Water Removal: As esterification is a reversible reaction, the continuous removal of water produced during the reaction is essential to drive the equilibrium towards the product side. This is often achieved by azeotropic distillation with a suitable entrainer or by using a vacuum. rsc.org

Table 3: Optimization of Cinnamyl Butyrate Synthesis (Illustrative Example)

FactorLevel 1Level 2
Acid Excess -+
Temperature -+
Vacuum -+
Time -+
This table illustrates the factorial design approach used to optimize the synthesis of a similar ester, highlighting the importance of parameter optimization. rsc.org
Temperature Effects on Reaction Kinetics

Temperature is a crucial parameter in the synthesis of this compound, directly influencing the reaction rate and equilibrium. The esterification of acrylic acid with n-propanol is an endothermic reaction, meaning that an increase in temperature generally favors the forward reaction, leading to a higher conversion of reactants into the desired ester.

Studies on the esterification of acrylic acid with various alcohols have consistently shown that elevating the reaction temperature accelerates the rate of ester formation. For instance, in the synthesis of butyl acrylate, a related ester, increasing the temperature from 338 K to 358 K resulted in a significant increase in the conversion of acrylic acid. sci-hub.stresearchgate.net Specifically, conversions rose from 70% to 92% when pervaporation was used to remove water. sci-hub.st This trend is attributed to the Arrhenius relationship, where the rate constant of a reaction increases exponentially with temperature. sci-hub.stuobaghdad.edu.iq

The effect of temperature on the reaction kinetics is often quantified by the activation energy. For the esterification of acrylic acid with alcohols, the activation barriers typically fall within the range of 15 to 20 kcal/mol, depending on the specific alcohol and catalyst used. researchgate.netresearchgate.net For the synthesis of butyl acrylate using an Amberlyst 15-wet ion-exchange resin, the activation energy was determined to be 66.988 kJ/mol. researchgate.netresearchgate.netacs.org

Table 1: Effect of Temperature on Acrylic Acid Conversion in Acrylate Synthesis

Temperature (K)Conversion of Acrylic Acid (%)Reference
33869 sci-hub.st
34884 sci-hub.st
35892 sci-hub.st
Molar Ratio of Reactants (n-Propanol/Acrylic Acid)

The molar ratio of n-propanol to acrylic acid is another critical factor that significantly influences the equilibrium conversion of the esterification reaction. According to Le Chatelier's principle, using an excess of one of the reactants, typically the alcohol (n-propanol), can shift the reaction equilibrium towards the formation of the ester, thereby increasing the conversion of the limiting reactant (acrylic acid). sci-hub.st

Research has demonstrated a clear positive correlation between the molar ratio of alcohol to acid and the yield of the resulting acrylate. For instance, in the synthesis of ethyl acrylate, increasing the ethanol (B145695) to acrylic acid molar ratio from 1:1 to 4:1 led to a higher reaction rate and yield. researchgate.netresearchgate.net Similarly, in the production of n-butyl acrylate, increasing the molar ratio of n-butanol to acrylic acid from 4 to 8 resulted in an increase in the conversion of acrylic acid from 91.95% to 96.3% after 6 hours of reaction time. sci-hub.st

However, the beneficial effect of increasing the molar ratio is not without limits. Beyond a certain point, the increase in conversion becomes less pronounced. bcrec.id For the synthesis of n-propyl propanoate, a molar ratio of 2:1 (alcohol to acid) was found to be optimal, with further increases not leading to a significant improvement. bcrec.id It is also important to consider the economic and practical implications of using a large excess of one reactant, as this necessitates a more extensive separation and recovery process for the unreacted alcohol.

In a specific example for the synthesis of this compound, a molar ratio of 3.0 mmols of propyl alcohol to 1.0 mmol of acrylic acid was used. chemicalbook.com Another study on the synthesis of various acrylates employed a 3.5:1 mole ratio of alcohol to acid. google.com

Table 2: Influence of Molar Ratio on Acrylic Acid Conversion in n-Butyl Acrylate Synthesis

Molar Ratio (n-Butanol/Acrylic Acid)Conversion of Acrylic Acid (%)Reference
491.95 sci-hub.st
694.52 sci-hub.st
896.3 sci-hub.st
Catalyst Concentration and Loading

The esterification of acrylic acid with n-propanol is a slow reaction that requires a catalyst to achieve a reasonable reaction rate and yield. researchgate.net The concentration and loading of the catalyst are therefore key parameters in the synthesis of this compound. Both homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, and heterogeneous catalysts, like ion-exchange resins, are commonly used. sci-hub.stresearchgate.net

Increasing the catalyst concentration generally leads to an increased reaction rate and higher conversion of acrylic acid. bcrec.id For example, in the synthesis of ethyl acrylate using sulfuric acid as a catalyst, the conversion of acrylic acid was found to increase with higher catalyst concentrations. researchgate.net In the synthesis of n-propyl propanoate, an increase in catalyst loading also resulted in a higher conversion of the carboxylic acid. bcrec.id

However, there is an optimal catalyst loading beyond which the increase in conversion becomes negligible or can even have a negative impact. acs.org In the synthesis of butyl acrylate, increasing the catalyst loading from 2% to 4% (w/w) improved the reaction conversion, but a further increase to 6% led to a slight decrease. acs.org This can be attributed to an increase in the viscosity of the reaction mixture at higher catalyst concentrations, which can hinder the cavitation effect in ultrasound-assisted synthesis. acs.org For the synthesis of 1-methoxy-2-propyl acetate (B1210297), a catalyst loading of 10 wt% was found to be optimal. mdpi.com

The choice of catalyst also plays a significant role. For instance, in the synthesis of this compound, p-toluenesulfonic acid (PTSA) has been used effectively. chemicalbook.com In another process, n-propyl titanate was employed as a catalyst for the transesterification of isopropyl acrylate to this compound. google.com The amount of catalyst used can range from about 2 to 60 wt% based on the total weight of the reactants. google.com

Table 3: Effect of Catalyst Loading on Acrylic Acid Conversion in Butyl Acrylate Synthesis

Catalyst Loading (% w/w)Conversion of Acrylic Acid (%)Reference
2Increased from no catalyst acs.org
4Further increased acs.org
6Slightly decreased acs.org

Alternative Synthetic Pathways for this compound

While the direct esterification of petroleum-derived acrylic acid and n-propanol remains the dominant industrial route, significant research is being directed towards developing more sustainable and environmentally friendly synthetic pathways for this compound. These alternative approaches focus on the utilization of renewable feedstocks and biocatalytic processes.

Bio-based Approaches to Acrylate Monomer Production

The development of bio-based routes to acrylate monomers is a key area of research aimed at reducing the reliance on fossil fuels. These approaches leverage biomass as a starting material and employ various chemical and biological conversion technologies.

Lignocellulosic biomass, a non-food-based renewable resource, is an attractive feedstock for the production of a wide range of chemicals, including acrylates. The conversion of lignocellulose into acrylates typically involves a multi-step process that includes the breakdown of the biomass into its constituent sugars and lignin, followed by the conversion of these intermediates into acrylic acid or its precursors.

While direct conversion pathways are still under development, the production of bio-based n-butanol, a key reactant for this compound, from lignocellulosic biomass is more established. This bio-n-butanol can then be reacted with acrylic acid (which can also be bio-based) to produce a partially or fully bio-based this compound. The presence of impurities in bio-based raw materials can, however, affect the performance of processes like reactive distillation, potentially requiring additional purification steps. acs.org

Metabolic engineering offers a promising approach for the sustainable production of precursors for this compound. This involves genetically modifying microorganisms to create efficient microbial cell factories capable of converting renewable feedstocks, such as sugars, into target molecules.

One strategy involves the biocatalytic synthesis of acrylates, which can offer a greener pathway by eliminating the need for high reaction temperatures and strong acid catalysts. researchgate.net For example, immobilized lipases have been successfully used for the synthesis of various acrylate esters, including methyl acrylate. researchgate.net In such processes, the enzyme catalyzes the esterification reaction under milder conditions. The maximum yield of methyl acrylate was achieved using an immobilized lipase (B570770) from Pseudomonas aeruginosa. researchgate.net

Furthermore, research is ongoing to develop microbial strains that can directly produce acrylic acid or its immediate precursors from renewable resources. While the direct microbial synthesis of this compound has not been extensively reported, the production of both acrylic acid and n-propanol through fermentation processes is being actively explored. These bio-based building blocks can then be combined using conventional or biocatalytic esterification to produce this compound.

Advanced Reaction Engineering for this compound Manufacturing

Reactive Distillation Processes for Esterification

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and separation in a single unit. mdpi.comresearchgate.net This integration offers substantial advantages over traditional sequential processes, which typically involve a separate reactor followed by a series of distillation columns. google.com Key benefits include reduced capital and operating costs, enhanced energy efficiency, increased product selectivity, and a smaller environmental footprint. mdpi.comscribd.com By continuously removing products from the reaction zone, reactive distillation can overcome equilibrium limitations inherent in reversible reactions like esterification, thus driving the reaction towards higher conversion. google.comresearchgate.net

In the context of this compound synthesis, reactive distillation involves feeding acrylic acid and n-propanol into a distillation column that also contains a catalyst. The esterification reaction occurs within the column, and the products and unreacted materials are separated based on their boiling points. This technique is particularly advantageous for esterification reactions, which are often equilibrium-limited. researchgate.net

The successful implementation of reactive distillation for producing acrylate esters, such as n-butyl acrylate, has been demonstrated in pilot-scale studies. acs.orgresearchgate.net These studies provide a foundation for the application of this technology to this compound production. The complexity of the thermodynamic behavior of the chemical system, including the potential for azeotrope formation, necessitates careful design and modeling of the reactive distillation process. acs.org For instance, in the production of n-propyl propionate, a similar ester, entrainer-assisted reactive distillation has been proposed to handle the complex separations. researchgate.net

The choice of catalyst is crucial for the efficiency of the reactive distillation process. Both homogeneous and heterogeneous catalysts can be used. Homogeneous catalysts, such as sulfuric acid, have been used in pilot plant experiments for the production of similar esters like n-propyl acetate. ntnu.no However, heterogeneous catalysts, like ion-exchange resins (e.g., Amberlyst-15), are often preferred as they are more easily contained within the column and avoid contamination of the product. ntnu.nobcrec.id

Research into the synthesis of other esters, such as n-propyl propionate, highlights the complexities and potential of reactive distillation. While some studies report challenges in achieving high purity and conversion (around 90%), others demonstrate the feasibility of the process. mdpi.com The design of the reactive distillation column, including the number of theoretical stages, the feed locations for the reactants, and the operating conditions (temperature, pressure, and reflux ratio), are critical parameters that must be optimized to achieve high product purity and yield. google.com For example, in the continuous production of other acrylates, maintaining a low reflux ratio (≤1) allows for the distillation of the ester product along with the water formed during the reaction. google.com

The table below summarizes key findings from research on reactive distillation for the synthesis of related esters, providing insights applicable to this compound production.

ProductReactantsCatalystKey Findings
n-Propyl propionatePropionic acid, n-PropanolAmberlyst-46Entrainer-assisted reactive distillation can save 46.11% of the total annual cost and 41.40% of the reboiler duty compared to a two-column process. researchgate.net
n-Propyl acetateAcetic acid, n-PropanolAmberlyst-15Alcohol conversion and n-propyl acetate purity higher than 97% can be expected with an optimized column design. ntnu.no
n-Butyl acrylateAcrylic acid, n-ButanolNot specifiedA nonequilibrium-stage model was validated with experimental data for process analysis and optimization. acs.org
n-Propyl propionatePropionic acid, 1-PropanolAmberlyst 46 resinSimulated Moving Bed Reactor (SMBR) was proposed as an alternative to reactive distillation, achieving over 99% conversion. mdpi.com

Polymerization Mechanisms and Kinetics of N Propyl Acrylate

Free Radical Homopolymerization of n-Propyl Acrylate (B77674)

Free radical polymerization is a primary method for producing poly(n-propyl acrylate). bibliotekanauki.pl This chain-growth process involves several key steps: initiation, propagation, termination, and chain transfer. uobaghdad.edu.iqacs.org The initiation phase, where active radical species are first generated, is the rate-determining step and can be achieved through various mechanisms. ethz.ch

The generation of initial radicals to begin the polymer chain growth can occur either spontaneously at high temperatures (thermal self-initiation) or through the decomposition of an added initiator molecule.

Two primary mechanisms, the Mayo and Flory models, have been proposed to explain the thermal initiation of vinyl monomers. wpmucdn.com The Mayo mechanism involves a [4+2] Diels-Alder cycloaddition of two monomer molecules to form a cyclic adduct, which then reacts with a third monomer to generate radicals. wpmucdn.comacs.org The Flory mechanism suggests the formation of a diradical intermediate via a [2+2] cycloaddition. wpmucdn.com

Computational studies on alkyl acrylates indicate that the self-initiation is unlikely to proceed via the Mayo mechanism due to the very low rate of the initial [4+2] cycloaddition reaction. wpmucdn.com Instead, a nonconcerted [2+2] thermal cycloaddition on the singlet potential energy surface is considered more plausible. wpmucdn.comacs.org This pathway leads to the formation of cyclobutane (B1203170) derivatives through a diradical intermediate. wpmucdn.comnih.gov For ethyl and n-butyl acrylate, density functional theory (DFT) calculations have identified the formation of Diels-Alder dimers via the concerted [4+2] pathway, but also the formation of cyclobutane dicarboxylates via a nonconcerted [2+2] pathway involving a diradical transition state. nih.govdrexel.edu

MechanismDescriptionPlausibility for AcrylatesKey Intermediate
Mayo Mechanism[4+2] Diels-Alder cycloaddition of two monomers. wpmucdn.comLow, due to slow reaction rate. wpmucdn.comDiels-Alder adduct. wpmucdn.com
Flory MechanismNonconcerted [2+2] cycloaddition of two monomers. wpmucdn.comHigh, proceeds via diradical pathway. wpmucdn.comacs.orgSinglet diradical (•M₂s•). wpmucdn.com

A crucial finding from theoretical studies is the role of triplet diradical intermediates in the self-initiation of alkyl acrylates. wpmucdn.comresearchgate.net The process begins with two monomer molecules reacting to form a singlet diradical (•M₂s•). wpmucdn.com This singlet diradical is typically high in energy and can either close to form a cyclobutane ring or undergo intersystem crossing to a more stable, longer-lived triplet diradical (•M₂t•). wpmucdn.comacs.org

This singlet-to-triplet crossover is a spin-forbidden reaction, but it is considered a key step in generating the species that will ultimately initiate polymerization. researchgate.net The triplet diradical is lower in energy than its corresponding singlet state and is considered the main intermediate in the production of initiating species. acs.org The formation of these triplet diradicals is thought to be highly probable in the thermal polymerization of ethyl and n-butyl acrylate, and by extension, this compound.

Once the triplet diradical (•M₂t•) is formed, it can generate the monoradicals necessary to initiate polymerization. wpmucdn.com This occurs through interaction with a third monomer molecule. Two primary pathways are possible:

Hydrogen Abstraction: The triplet diradical abstracts a hydrogen atom from a monomer molecule. wpmucdn.comdrexel.edu

Hydrogen Transfer: The triplet diradical transfers a hydrogen atom to a monomer molecule. wpmucdn.com

Computational studies for ethyl and n-butyl acrylate suggest that the generation of monoradicals occurs preferentially via hydrogen transfer from the triplet diradical to a third monomer, as this pathway has a lower energy barrier. drexel.edu These generated monoradicals are then capable of initiating polymer chains. This self-initiation mechanism, proceeding through a triplet diradical intermediate and subsequent hydrogen transfer, is considered the most likely pathway in the spontaneous thermal polymerization of alkyl acrylates. nih.govdrexel.edu

The most common method to initiate free-radical polymerization under controlled conditions is by adding a thermal initiator, such as azobisisobutyronitrile (AIBN). bibliotekanauki.plresearchgate.net AIBN is widely used because it decomposes at a predictable rate with moderate temperatures (e.g., 80°C) and is not prone to inducing side reactions through chain transfer. bibliotekanauki.plresearchgate.net

The initiation process with AIBN involves two main steps:

Decomposition: Upon heating, the AIBN molecule decomposes, eliminating a molecule of nitrogen gas and forming two cyanoisopropyl radicals. fujifilm.com This is a first-order reaction, and the rate is strongly dependent on temperature. fujifilm.com

Initiation: The resulting radicals add to a monomer molecule, in this case, this compound, thereby forming a new, larger radical that is the first unit of the growing polymer chain. fujifilm.com

Decomposition Kinetics of AIBN at Different Temperatures
Temperature (°C)Time to Consume ~99% of Initiator (min)
70~600
90~100
110~15

Data derived from simulated decay plots.

Initiation Mechanisms in this compound Polymerization

Triplet Diradical Intermediates in Self-Initiation
Oxygen's Role in High-Temperature Free-Radical Polymerization

In the realm of free-radical polymerization, molecular oxygen is conventionally regarded as a potent inhibitor, particularly at lower temperatures. morressier.com Its presence typically quenches active radical sites, forming less reactive peroxy radicals that hinder or halt the polymerization process. morressier.comnih.gov However, this role is dramatically inverted at elevated temperatures, where oxygen can participate in the initiation of polymerization. researchgate.net For the polymerization of alkyl acrylates, such as this compound, high-temperature processes (120–220 °C) are employed to synthesize polymers with lower average molecular weights. westlake.edu.cn Under these conditions, the influence of oxygen shifts from inhibition to active participation in generating radical species. morressier.comwestlake.edu.cn Studies on n-butyl acrylate (nBA), a close structural analog of this compound, have demonstrated that introducing a small amount of oxygen gas into the polymerization system at temperatures above 140 °C leads to a high conversion of the monomer in a short period, even without conventional thermal initiators. morressier.comwestlake.edu.cn This phenomenon highlights the critical and altered role of oxygen in high-temperature polymerization environments. westlake.edu.cn

At temperatures exceeding 140 °C, molecular oxygen transitions from an inhibitor to an effective initiator catalyst for the free-radical polymerization of alkyl acrylates. morressier.comwestlake.edu.cn Theoretical and experimental studies have provided evidence for a mechanism where oxygen facilitates polymer chain initiation. westlake.edu.cn The process is believed to commence with a reaction between solvated oxygen and an alkyl acrylate monomer, which generates a triplet diradical intermediate. researchgate.netwestlake.edu.cn This intermediate subsequently reacts with another monomer molecule. Following this, thermal dissociation from molecular oxygen occurs, allowing the polymerization to proceed. morressier.comwestlake.edu.cn

This catalytic cycle allows for the sustainable free-radical polymerization of monomers like n-butyl acrylate to achieve very high conversion rates in the absence of traditional initiators. morressier.comwestlake.edu.cn This oxygen-initiated pathway presents a more economical and sustainable route for producing acrylic polymers. westlake.edu.cn The catalytic effect of oxygen can lead to the rapid production of radicals that initiate polymerization reactions. researchgate.net

Propagation Kinetics and Chain Growth

The propagation step is a fundamental reaction in radical polymerization, dictating the rate of chain growth. mdpi.com During this phase, macroradicals add monomer units successively, leading to the formation of the polymer chain. The rate of this reaction is governed by the propagation rate coefficient, k_p, which is influenced by the reactivity of both the monomer and the growing radical chain. ethz.ch Factors such as resonance stabilization, polarity, and steric hindrance affect the stability of the propagating radical and, consequently, the rate of propagation. ethz.ch

For chain growth to be thermodynamically favorable, the change in Gibbs free energy (ΔG°) for the propagation step must be negative. acs.org Since both the enthalpy and entropy of polymerization are negative, there exists a "ceiling temperature" (T_c) above which propagation is disfavored relative to depropagation. acs.org

A key characteristic of acrylate polymerization is that the propagation rate coefficient shows little dependence on the size of the ester alkyl group for simple, linear esters. Structurally similar monomers, such as methyl acrylate, ethyl acrylate, and this compound, exhibit virtually identical k_p values. rsc.org This allows for the reliable estimation of propagation kinetics for this compound based on data from its counterparts.

Table 1: Comparison of Propagation Rate Coefficients (k_p) for Various Acrylate Monomers This table illustrates the principle that k_p values are very similar for acrylates with small, linear ester groups, as stated in the literature. rsc.org The data shown are representative values to demonstrate this family behavior.

Monomerk_p at 25 °C (L·mol⁻¹·s⁻¹)
Methyl Acrylate~23,000
Ethyl Acrylate~23,000
This compound ~23,000 (estimated)
n-Butyl Acrylate~23,000

Termination Mechanisms in this compound Polymerization

Termination is the final stage of polymerization, where the active radical sites are eliminated, resulting in "dead" polymer chains. ethz.ch In free-radical polymerization, termination most commonly occurs through a bimolecular reaction between two growing polymer radicals. ethz.ch This can proceed via two primary pathways: combination (or coupling) and disproportionation. open.edu

The termination mechanism for polyacrylate radicals has been a subject of detailed investigation. While classic textbook examples often assume combination is a major pathway, studies on acrylate polymerization have revealed a different reality. anu.edu.auresearchgate.net At ambient temperatures (e.g., 25 °C), the termination of polyacrylate-end radicals occurs almost exclusively through disproportionation. anu.edu.auresearchgate.net

Combination (Coupling): Two polymer radicals join to form a single, longer polymer chain. The resulting polymer has a molecular weight that is the sum of the two individual chains, and it contains two initiator fragments per chain. open.edu

Disproportionation: One radical abstracts a hydrogen atom from another. This results in two "dead" polymer molecules: one with a saturated chain end and another with an unsaturated terminal double bond. ethz.chopen.edu The molecular weight of the polymer is not significantly increased by this event. open.edu

Recent theoretical studies using ab initio molecular dynamics have suggested that the formation of disproportionation products in acrylate polymerization can occur through two distinct pathways: a direct disproportionation reaction and a novel stepwise process. anu.edu.auresearchgate.net This stepwise mechanism involves the initial formation of a C-O coupling product, which then undergoes an intramolecular rearrangement to yield the final disproportionation products. anu.edu.auresearchgate.net

Table 2: Comparison of Termination Pathways in Acrylate Polymerization

FeatureCombinationDisproportionation
Mechanism Two radical chains join end-to-end. open.eduHydrogen atom transfer between two radical chains. open.edu
Products One longer polymer chain. open.eduTwo polymer chains (one saturated, one unsaturated). ethz.ch
Effect on Molecular Weight Doubles the molecular weight of the combining chains. anu.edu.auNo significant change in average molecular weight. open.edu
Prevalence in Acrylates Minor pathway at ambient temperatures. anu.edu.auresearchgate.netPredominant pathway at ambient temperatures. anu.edu.auresearchgate.net

The reaction conditions, particularly temperature and radical concentration, have a significant impact on the termination mechanisms in acrylate polymerization. anu.edu.au At high temperatures and low radical concentrations, termination kinetics become more complex due to the increased contribution of side reactions, most notably back-biting (intramolecular chain transfer). anu.edu.auresearchgate.net

The back-biting reaction leads to the formation of mid-chain radicals, which are tertiary and more sterically hindered than the secondary chain-end radicals. anu.edu.au The presence of these mid-chain radicals introduces more complex termination pathways. anu.edu.auresearchgate.net Because termination is generally a diffusion-controlled process, factors that affect chain mobility, such as temperature, play a crucial role. acs.org In high-temperature acrylic polymerization, the molecular weight remains low, and consequently, viscosity also stays low, meaning termination is governed by segmental diffusion. acs.org The increase in back-biting at higher temperatures complicates the termination profile, as cross-termination between secondary chain-end radicals and tertiary mid-chain radicals becomes a significant factor. researchgate.net

Disproportionation vs. Combination Pathways

Kinetic Modeling of this compound Homopolymerization

Kinetic modeling is an essential tool for understanding and optimizing the homopolymerization of this compound. It allows for the prediction of polymerization rates and the influence of various reaction parameters on the final polymer properties.

Determination of Polymerization Rate (Rp)

The rate of polymerization (Rp) is a fundamental parameter in kinetic studies. For free-radical polymerization, the rate can be described by the following general equation:

Rp = kp[M][P•]

where:

kp is the propagation rate constant.

[M] is the monomer concentration.

[P•] is the total concentration of propagating radicals.

In many cases, assuming the steady-state approximation for the radical concentration, the rate of polymerization can be expressed as:

Rp = kp * (f * kd * [I] / kt)^0.5 * [M]

where:

f is the initiator efficiency.

kd is the rate constant for initiator decomposition.

[I] is the initiator concentration.

kt is the termination rate constant.

This equation indicates that the polymerization rate is typically first order with respect to the monomer concentration and half order with respect to the initiator concentration. uobaghdad.edu.iq Experimental techniques such as microcalorimetry can be used to determine the rates of polymerization for various acrylates in emulsion systems. cdnsciencepub.com Studies have shown that the rates for acrylates are generally higher than for methacrylates, which is attributed to less steric hindrance. cdnsciencepub.com

Overall Activation Energy of Polymerization

The table below presents a summary of activation energies for related polymerization reactions.

ParameterValue (kJ mol⁻¹)Monomer/SystemNotes
Ea,overall 46.11IsopropylacrylamideThermally initiated
Ea,d 120 - 150General thermal initiators-
Ea,p 20 - 40Common monomers-
Ea,t 8 - 20Common monomers-
Ea,overall 80 - 90General thermal polymerizations-

This table presents generalized or specific values for activation energies in related polymerization systems to provide context for this compound polymerization.

Controlled Radical Polymerization of this compound

Conventional free-radical polymerization offers limited control over polymer architecture, often resulting in broad molecular weight distributions (polydispersities). sigmaaldrich.com Controlled radical polymerization (CRP), also known as living radical polymerization (LRP), encompasses a range of techniques that provide enhanced control over these aspects, enabling the synthesis of well-defined polymers. sigmaaldrich.com

Techniques for Molecular Weight and Polydispersity Control

Several CRP techniques have been successfully applied to acrylate monomers, including this compound, to achieve polymers with predetermined molecular weights, low polydispersities, and controlled architectures. acs.org The primary methods include:

Nitroxide-Mediated Polymerization (NMP): This technique utilizes a stable nitroxide radical to reversibly terminate the growing polymer chains. vot.pl The reversible capping of the chain end allows for controlled chain growth. While initially limited, the development of new nitroxides, such as N-tert-butyl-1-diethylphosphono-2,2-dimethylpropyl nitroxide (DEPN), has enabled the controlled polymerization of a wider range of monomers, including acrylates. vot.pl

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile method that employs a transition metal complex (e.g., copper) to reversibly activate and deactivate the polymer chains through a halogen atom transfer process. sigmaaldrich.com This technique allows for the synthesis of polymers with narrow molecular weight distributions and is effective for a variety of monomers, including styrenes and (meth)acrylates. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization utilizes a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization via a reversible chain transfer process. researchgate.netmdpi.com This method is compatible with a broad range of monomers and reaction conditions. mdpi.com RAFT has been shown to be effective for the controlled polymerization of acrylic acid, yielding polymers with narrow polydispersities. researchgate.net

These CRP techniques share the common feature of minimizing irreversible termination reactions, allowing the polymer chains to grow in a "living" fashion. sigmaaldrich.com This leads to a linear increase in molecular weight with monomer conversion and results in polymers with low polydispersity values, often below 1.5. google.com The choice of technique depends on the specific monomer and the desired polymer characteristics.

The table below summarizes the key features of the main CRP techniques.

CRP TechniqueMediating AgentKey Features
Nitroxide-Mediated Polymerization (NMP) Stable nitroxide radicalsReversible termination of growing chains.
Atom Transfer Radical Polymerization (ATRP) Transition metal complex and halogenated initiatorReversible activation/deactivation via halogen transfer.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Thiocarbonylthio compounds (RAFT agents)Reversible chain transfer process.

Specific Living Polymerization Approaches Applicable to this compound

Several living polymerization techniques have been successfully employed for the controlled polymerization of this compound, each with its own distinct mechanism and kinetic profile. These include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Anionic Polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile and widely used controlled radical polymerization (CRP) method for synthesizing well-defined polymers. sigmaaldrich.com It relies on a reversible equilibrium between active propagating radicals and dormant species, typically alkyl halides. acs.orgnih.gov This equilibrium is catalyzed by a transition metal complex, most commonly a copper(I) species, which abstracts a halogen atom from the dormant chain end to generate a radical that can then add monomer units. acs.org

The rate of polymerization in ATRP is influenced by several factors, including temperature, the nature of the initiator, the catalyst system (metal and ligand), and the solvent. acs.orgcmu.edu Generally, the rate of polymerization is first order with respect to the concentrations of the monomer, initiator, and the copper(I) complex. acs.org An increase in temperature typically leads to a higher polymerization rate. However, it can also increase the likelihood of side reactions. acs.org

For the ATRP of acrylates like this compound, the choice of solvent can have a remarkable effect on the polymerization kinetics. cmu.edu For instance, the use of ethylene (B1197577) carbonate as a solvent has been shown to significantly accelerate the polymerization of n-butyl acrylate. cmu.edu The catalyst system, comprising a copper(I) halide and a ligand, is crucial for maintaining control over the polymerization. acs.org The ligand solubilizes the copper salt and tunes its reactivity.

Key characteristics of a well-controlled ATRP include a linear increase in molecular weight with monomer conversion and low polydispersity indices (PDI), typically below 1.5. researchgate.net

Interactive Table: Exemplary Conditions for ATRP of Acrylates

MonomerInitiatorCatalyst SystemSolventTemperature (°C)Resulting PDI
n-Butyl AcrylateMethyl 2-bromopropionateCuBr/dNbpyBenzene (B151609)80~1.1
n-Butyl AcrylateMethyl 2-bromopropionateCuBr/bpyEthylene Carbonate80-100Low
Methyl AcrylateEthyl α-bromoisobutyrateCuBr₂/Me₆TRENDMSORoom Temp (photoinduced)Low

This table provides examples from research on acrylate polymerization to illustrate typical ATRP conditions. Specific conditions for this compound would be analogous.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions. This method involves a conventional free radical polymerization in the presence of a RAFT agent, which is typically a dithioester, trithiocarbonate, xanthate, or dithiocarbamate. google.com The RAFT agent reversibly transfers the growing radical chain, allowing all chains to grow at a similar rate.

The choice of the RAFT agent is critical and depends on the specific monomer being polymerized. For acrylates, trithiocarbonates and dithiobenzoates are often effective. rsc.org The polymerization is typically initiated by a standard radical initiator, such as azobisisobutyronitrile (AIBN). rsc.org

The kinetics of RAFT polymerization are complex but generally follow pseudo-first-order behavior with respect to monomer concentration, indicating a constant concentration of propagating radicals. core.ac.uk The molecular weight of the resulting polymer increases linearly with conversion, and the PDI values are typically low, often below 1.2. core.ac.uk

Research has demonstrated the successful RAFT polymerization of various acrylates, including block copolymers of acrylic acid and fluoroalkyl acrylates, which underscores the versatility of this technique. rsc.org The synthesis of telechelic poly(n-butyl acrylate)s using dicarboxylic acid functional trithiocarbonates has also been reported. google.com

Interactive Table: RAFT Polymerization Conditions for Acrylates

MonomerRAFT AgentInitiatorSolventTemperature (°C)
N-[3-(trimethoxysilyl)propyl]acrylamideTrithiocarbonateAIBNTHF60
Acrylic Acid / Heptafluorobutyl acrylateDibenzyl trithiocarbonateAIBNDMF80
n-Butyl Acrylate / Heptafluorobutyl acrylatePoly(acrylic acid) trithiocarbonateAIBNDMFNot Specified

This table presents examples from the literature on RAFT polymerization of various functional acrylates, illustrating the types of RAFT agents and conditions used.

Anionic Polymerization

Anionic polymerization, particularly in its living form, can produce polymers with very well-defined structures, including narrow molecular weight distributions and controlled stereochemistry. uliege.be However, the anionic polymerization of acrylates is challenging due to side reactions involving the ester group of the monomer. google.comresearchgate.net The propagating anionic chain end can attack the carbonyl group of the monomer or another polymer chain, leading to termination or branching. google.com

To overcome these challenges, anionic polymerization of acrylates is often carried out at low temperatures (e.g., -78 °C) using specific initiators and in polar aprotic solvents like tetrahydrofuran (B95107) (THF). google.comacs.org The use of bulky initiators or the addition of certain ligands can help to suppress side reactions. uliege.be

Recent advancements have included metal-free anionic polymerization initiated by ammonium (B1175870) salts of resonance-stabilized nitrogen anions. google.comgoogle.com This approach allows for the polymerization of acrylates at temperatures ranging from -15 °C to +75 °C, yielding polymers with defined molecular weights and limited molecular weight distributions. google.comgoogle.com

Interactive Table: Initiators for Anionic Polymerization of Acrylates

MonomerInitiator TypeSolventTemperature (°C)Key Feature
Ethyl α-(1-pyrrolidinylmethyl)acrylateLithium amidesToluene or THF-78Good polymer yield
Acrylates/MethacrylatesAmmonium salts of resonance-stabilized nitrogen anionsAprotic solvent (optional)-15 to +75Metal-free, room temperature feasible
n-Butyl AcrylateSodium salt of carbazoleNot SpecifiedNot SpecifiedResulted in broad molecular weight distribution

This table highlights different initiator systems used for the anionic polymerization of acrylate derivatives, showcasing the evolution of this technique.

Copolymerization Behavior of N Propyl Acrylate

Binary Copolymerization Systems Involving n-Propyl Acrylate (B77674)

Binary copolymerization involves the polymerization of two distinct monomers. The resulting copolymer's properties are dictated by the type of comonomer used, the composition of the monomer feed, and the reaction conditions.

The copolymerization of n-propyl acrylate with acrylic acid and its derivatives is a common method to introduce carboxyl functional groups into the polymer backbone. These groups can enhance properties such as adhesion, hydrophilicity, and provide sites for further chemical modification.

Reactivity ratios are crucial parameters in copolymerization as they describe the relative reactivity of a growing polymer chain radical towards the two different monomers present in the reaction mixture. caltech.edu The Fineman-Ross method is a graphical technique frequently used to determine these ratios from experimental data of monomer feed composition and the resulting copolymer composition. uobaghdad.edu.iqdergipark.org.trmdpi.com This method, along with others like the Kelen-Tudos method, provides insight into the copolymerization behavior. uobaghdad.edu.iqtandfonline.com For instance, in the copolymerization of 1-chloro-3-piperidine-2-propylacrylate (M1) and acrylic acid (M2), the reactivity ratios were determined to be r1 = 0.88 and r2 = 0.66 using the Fineman-Ross method. sapub.org These values indicate how the monomers are incorporated into the polymer chain.

The composition of the copolymer is dependent on the initial monomer feed composition. tsijournals.comresearchgate.net The relationship between the mole fraction of a monomer in the feed and its mole fraction in the resulting copolymer can be plotted to create a copolymer composition curve. uobaghdad.edu.iqdergipark.org.tr This curve provides a visual representation of how the composition changes with the initial monomer ratios.

Table 1: Reactivity Ratios for Copolymerization of 1-chloro-3-piperidine-2-propylacrylate (M1) and Acrylic Acid (M2)

Monomer 1 (M1)Monomer 2 (M2)r1r2MethodReference
1-chloro-3-piperidine-2-propylacrylateAcrylic Acid0.880.66Fineman-Ross sapub.org

The choice of solvent can significantly influence copolymerization kinetics and the resulting copolymer composition. mdpi.com This is particularly true when one or both monomers can engage in specific interactions, such as hydrogen bonding, with the solvent. mdpi.com For example, in the copolymerization of acrylic acid with other monomers, the polarity of the solvent can affect the reactivity of the acrylic acid. A higher polarity solvent can lead to a more pronounced difference in monomer reactivity. rsc.org The solvent can also affect the rate of propagation and branching reactions. mdpi.com For instance, the copolymerization of 1-chloro-3-piperidine-2-propylacrylate and acrylic acid has been studied in dimethylformamide. sapub.org In organocatalyzed atom transfer radical polymerization (O-ATRP) of n-butyl acrylate, less polar solvents like ethyl acetate (B1210297) and benzene (B151609) resulted in a more controlled polymerization compared to more polar solvents like DMF. nih.gov

The composition of the copolymer is directly influenced by the initial ratio of the monomers in the feed. researchgate.netrsc.org By varying the monomer feed ratio, it is possible to control the proportion of each monomer unit in the final copolymer, thereby tailoring its properties. uobaghdad.edu.iq For many copolymerization systems, the composition of the copolymer is not the same as the composition of the monomer feed, due to the different reactivities of the monomers. caltech.edu However, under certain conditions, an azeotropic point can be reached where the copolymer composition is identical to the monomer feed composition. rsc.org The relationship between the monomer feed ratio and the copolymer composition is a fundamental aspect of copolymerization studies. dergipark.org.tr

Copolymerization of this compound with various methacrylate (B99206) monomers is another important route to produce a wide range of functional polymers. Methacrylates, such as methyl methacrylate (MMA), offer a way to modify the thermal and mechanical properties of the resulting copolymers. Studies have investigated the copolymerization of various acrylates and methacrylates, determining their reactivity ratios to understand the copolymerization behavior. tandfonline.comtsijournals.commdpi.com For example, the copolymerization of N-[(3-Dimethylamino)-propyl] acrylamide (B121943) with methyl methacrylate has been studied, and their reactivity ratios were determined. tandfonline.com Similarly, the copolymerization of N-isopropylacrylamide with 2,3-dihydroxypropyl methacrylate has been investigated, revealing the reactivity preference of each monomer. mdpi.com

Incorporating nitrogen-containing monomers into a polymer backbone with this compound can introduce specific functionalities and properties. Acrylonitrile (B1666552) is a common comonomer used to enhance properties like chemical resistance and thermal stability. lookchem.comgoogle.com The copolymerization of acrylonitrile with acrylic acid and butyl acrylate has been studied, with reactivity ratios determined using the Fineman-Ross method. dergipark.org.tr

More complex nitrogen-containing monomers, such as 1-chloro-3-piperidine-2-propylacrylate, have also been copolymerized with monomers like acrylic acid and acrylonitrile. sapub.orgresearchgate.nete3s-conferences.org In the copolymerization of 1-chloro-3-piperidine-2-propylacrylate with acrylonitrile, the reaction proceeds homogeneously in dimethylformamide. researchgate.nete3s-conferences.org The reactivity ratios for this system were calculated using the Fineman-Ross method, indicating that the formed polymer radicals react preferentially with the other monomer. researchgate.nete3s-conferences.org The composition of these copolymers is influenced by the initial monomer feed ratio, with the copolymer being enriched with the more reactive monomer at the early stages of polymerization. researchgate.netresearchgate.net

Table 2: Reactivity Ratios for Copolymerization of 1-chloro-3-piperidine-2-propylacrylate (M1) and Acrylonitrile (M2)

Monomer 1 (M1)Monomer 2 (M2)r1r2MethodReference
1-chloro-3-piperidine-2-propylacrylateAcrylonitrile0.280.62Fineman-Ross researchgate.nete3s-conferences.org
Influence of Solvent Nature on Copolymerization

Copolymerization with Other Unsaturated Monomers

This compound readily copolymerizes with a variety of other unsaturated monomers, which allows for the tailoring of the final polymer's characteristics. Copolymers of this compound can be synthesized with monomers such as (meth)acrylic acid and its salts, amides, and esters. Other common comonomers include acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene (B11656), and butadiene. jamorin.com This versatility makes this compound a valuable component in the synthesis of polymers for diverse applications like coatings, adhesives, and textile finishes. jamorin.comfishersci.at

For instance, terpolymers of ethylene (B1197577), an alkyl acrylate like this compound, and acrylic acid have been developed. google.com These terpolymers can exhibit improved physical properties compared to simple ethylene homopolymers or ethylene/ethyl acrylate copolymers. google.com The inclusion of the polar acrylic acid monomer can enhance adhesion and printability. google.com

The table below lists some of the unsaturated monomers that can be copolymerized with this compound.

Monomer ClassSpecific Examples
(Meth)acrylic Acids & SaltsAcrylic Acid, Methacrylic Acid
(Meth)acrylic EstersMethyl Acrylate, Ethyl Acrylate, n-Butyl Acrylate, Methyl Methacrylate
AmidesAcrylamide, N-isopropylacrylamide
NitrilesAcrylonitrile
Vinyl EstersVinyl Acetate
Vinyl HalidesVinyl Chloride, Vinylidene Chloride
Aromatic MonomersStyrene
DienesButadiene

Terpolymerization and Multi-component Systems with this compound

This compound is a versatile monomer used in the synthesis of terpolymers and other multi-component polymer systems, enabling the creation of materials with a broad spectrum of properties. google.comgoogle.com These complex polymers find use in a variety of applications, from industrial coatings to advanced materials. google.comgoogle.com

An example of a terpolymer system includes ethylene, an alkyl acrylate such as this compound, and acrylic acid. google.com In such systems, the ethylene component provides a hydrocarbon backbone, while the alkyl acrylate can impart flexibility, and the acrylic acid can improve adhesion to various substrates. google.com The composition of these terpolymers can be tailored; for example, they can contain a predominant amount of ethylene, with 0.1 to 40 weight percent of combined acrylic acid and up to 30 weight percent of an alkyl acrylate like this compound. google.com

Multi-component aqueous gel solutions are another area where this compound can be utilized. google.com These systems can involve copolymers of acrylamide and an acrylate, such as this compound. google.com The resulting gels can be used in applications like grouting, sealing, and soil stabilization. google.com

Furthermore, this compound can be a component in more complex resin formulations. For instance, terpolymer resins plasticized with silicone oils can be created from mixtures of lower acrylic acid esters (like ethyl acrylate and this compound), methacrylic acid esters, and alpha-beta olefinically unsaturated carboxylic acids. google.com

The table below summarizes some examples of terpolymer and multi-component systems involving this compound.

System TypeComponentsPotential Applications
TerpolymerEthylene, this compound, Acrylic AcidImproved adhesion and printability films google.com
Aqueous Gel SolutionAcrylamide, this compound, CrosslinkerGrouting, sealing, soil stabilization google.com
Plasticized ResinAcrylic Acid Esters (incl. This compound), Methacrylic Acid Esters, Unsaturated Carboxylic Acids, Silicone OilFlexible films with improved block resistance google.com
Crosslinkable RubberVinylidene Fluoride, this compound, Crosslinking MonomerGasoline-resistant rubber compositions googleapis.com

Microstructure and Sequence Distribution in this compound Copolymers

The microstructure of a copolymer, which includes the arrangement and sequence of the different monomer units along the polymer chain, is a critical factor that dictates its macroscopic properties. In copolymers containing this compound, understanding this microstructure provides insights into the polymer's physical and chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed microstructure of polymers. iupac.org For copolymers of this compound, 13C NMR spectroscopy is particularly informative. The analysis of specific carbon signals in the NMR spectrum can reveal the distribution of monomer sequences and their stereochemistry (tacticity).

In the 13C NMR spectra of poly(this compound) (PnPrA), the signal for the β-methylene carbon in the polymer backbone, which appears in the range of 33.0–36.5 ppm, can be resolved to the level of configurational hexads. bibliotekanauki.pl A hexad refers to a sequence of six monomer units. This level of detail allows for a very precise understanding of the stereochemical arrangement of the polymer chain. bibliotekanauki.pl The resolution of these hexad signals can be influenced by the solvent used for the NMR experiment, with both deuterated chloroform (B151607) (CDCl3) and benzene-d6 (B120219) being effective. bibliotekanauki.pl

For copolymers, such as poly(methyl methacrylate-co-n-propyl acrylate) (PMMA/nPrA), 13C NMR analysis can provide information on both the compositional and configurational sequences. researchgate.netresearchgate.net The signals for the carbonyl carbon and the β-methylene carbon are especially useful as they are present in all acrylate and methacrylate units. researchgate.net The carbonyl signal can provide information on odd-numbered sequences like pentads, while the β-methylene signal offers complementary data on even-numbered sequences like hexads. researchgate.net The combination of these analyses gives a comprehensive picture of the copolymer's microstructure. researchgate.net

The table below summarizes the key aspects of NMR analysis for this compound copolymers.

NMR SignalChemical Shift Range (approx.)Microstructural InformationReference
β-methylene (PnPrA)33.0–36.5 ppmConfigurational hexads bibliotekanauki.pl
Carbonyl (PMMA/nPrA)VariesConfigurational-compositional pentads researchgate.netresearchgate.net
β-methylene (PMMA/nPrA)VariesConfigurational-compositional hexads researchgate.netresearchgate.net

Theoretical models and simulations play a crucial role in predicting and understanding the microstructure of copolymers, including those containing this compound. These predictions can complement experimental data from techniques like NMR spectroscopy and provide deeper insights into the polymerization process.

One common approach to predicting copolymer microstructure is the use of reactivity ratios, which describe the relative rates at which different monomers add to a growing polymer chain. uobaghdad.edu.iq The terminal model is a widely used kinetic model that assumes the reactivity of the growing chain end depends only on the terminal monomer unit. kpi.ua By determining the reactivity ratios (r1 and r2) for a given comonomer pair, it is possible to predict the copolymer composition for a given monomer feed composition. uobaghdad.edu.iq

Statistical methods can then be used to calculate the sequence distribution of monomers in the copolymer based on these reactivity ratios. tsijournals.com This allows for the prediction of parameters such as the probability of finding a specific monomer sequence and the average length of monomer blocks in the copolymer chain. sapub.org For example, in the copolymerization of n-butyl acrylate with a zwitterionic monomer, the reactivity ratios were determined to be rA = 0.42 and rB = 6.0, indicating how these monomers would be incorporated into the polymer chain. kpi.ua

Computer simulations can also be employed to model the polymerization process and predict the resulting microstructure. researchgate.net For instance, the simulation of 13C NMR spectra based on calculated sequence probabilities can be used to verify the assignment of experimental spectra. bibliotekanauki.pl This involves using a statistical model, such as the first-order Markov model, to calculate the probabilities of different configurational sequences. bibliotekanauki.pl

The table below outlines some theoretical approaches used to predict the microstructure of copolymers.

Theoretical ApproachKey ParametersPredicted Information
Terminal ModelReactivity Ratios (r1, r2)Copolymer composition, monomer sequence distribution
Statistical MethodsReactivity Ratios, Monomer Feed CompositionProbability of monomer sequences, mean sequence length
Computer Simulation of NMR SpectraStatistical Model (e.g., First-Order Markov), Calculated Sequence ProbabilitiesVerification of spectral assignments, detailed microstructural information

Configurational Hexad Analysis by NMR Spectroscopy

Kinetic Aspects of this compound Copolymerization

The kinetics of copolymerization are fundamental to controlling the structure and properties of the final polymer. This involves understanding how different monomers react with each other and how the reaction conditions influence the rate of polymerization.

The concept of reactivity ratios is central to understanding the kinetics of copolymerization. uobaghdad.edu.iq The reactivity ratios, r1 and r2, represent the ratio of the rate constant for a radical adding to a monomer of its own kind to the rate constant for it adding to the other monomer. uobaghdad.edu.iq For example, in the free radical copolymerization of N-isopropylacrylamide (NIPAm) and 2,3-dihydroxypropyl methacrylate (DHPMA), the reactivity ratios were found to be 0.11 and 3.09, respectively. mdpi.com This indicates that the DHPMA radical prefers to add to another DHPMA monomer, while the NIPAm radical prefers to add to a DHPMA monomer. mdpi.com

In some systems, the polymerization rate can be influenced by the reaction medium. For instance, in the aqueous phase polymerization of ionizable monomers like acrylic acid, the polymerization rate can be affected by the pH and ionic strength of the solution. mdpi.com While this compound is not ionizable, copolymerization with a monomer that is can lead to complex kinetic behavior.

The table below provides a general overview of how comonomer reactivity can impact the polymerization rate.

Comonomer Reactivity Relative to this compoundExpected Impact on this compound ConsumptionExpected Impact on Overall Polymerization Rate
HigherSlower initial consumption of this compoundMay increase or decrease depending on the specific kinetics
SimilarConsumption rate similar to homopolymerizationGenerally follows an average of the homopolymerization rates
LowerFaster initial consumption of this compoundMay increase or decrease depending on the specific kinetics

Dark Polymerization Kinetics in Photopolymerization Systems

In photopolymerization systems, the polymerization reaction does not necessarily cease immediately upon the termination of the light source. A phenomenon known as dark polymerization, or post-effect, can occur, leading to further conversion of the monomer after the irradiation has stopped. wiley-vch.de This process is driven by the remaining active macroradicals in the system. radtech.org

When the light source is extinguished, the generation of new primary radicals from the photoinitiator stops. The existing macroradicals, however, can continue to react with monomer molecules in a process called propagation. radtech.org This is in competition with termination reactions, where two macroradicals combine. radtech.org The kinetics of this dark polymerization are described by the competition between the rate of propagation (k_p) and the rate of termination (k_t). For many vinyl monomers in solution, the termination rate is significantly higher than the propagation rate (k_t /k_p >> 1), leading to only a negligible amount of additional monomer conversion in the dark. radtech.org

However, the extent of dark polymerization can be significant under certain conditions, particularly in systems where radical mobility is restricted. As the polymerization progresses, the viscosity of the medium increases, which slows down the termination reactions that depend on the diffusion of large polymer chains. This leads to an increase in the lifetime of the radicals, allowing for more extensive polymerization to occur in the dark. nih.gov

The structure of the acrylate monomer plays a crucial role in its dark polymerization behavior. Traditional monofunctional acrylates, such as hexyl acrylate, typically exhibit very limited dark conversion. In contrast, multifunctional acrylates or monomers with specific functionalities that promote intermolecular interactions (like hydrogen bonding) can show significantly more extensive dark polymerization. nih.gov For example, diacrylates like 1,6-hexanediol (B165255) diacrylate (HDDA) undergo more substantial dark polymerization because the crosslinked network formed restricts radical mobility, thus prolonging their lifetime. nih.gov Novel acrylates with functionalities like cyclic carbonates also show enhanced dark conversion. nih.gov

While specific kinetic data for this compound is not extensively detailed in the literature, its behavior can be inferred from that of similar traditional monofunctional acrylates. It is expected to show a relatively modest dark polymerization effect compared to diacrylates or specially functionalized monomers. Studies comparing various acrylates have shown that traditional monoacrylates may only achieve an additional 2-3% conversion in the dark, whereas novel acrylates or diacrylates can achieve much higher conversions under similar conditions. nih.gov

The following table presents comparative data on the dark conversion of different acrylate monomers, illustrating the influence of molecular structure on dark polymerization kinetics.

MonomerMonomer TypeInitial Conversion at Light ExtinctionAdditional Conversion in the Dark
Hexyl AcrylateTraditional Monofunctional Acrylate35%~3%
1,6-Hexanediol Diacrylate (HDDA)Traditional Difunctional Acrylate40%~15%
Cyclic Carbonate Acrylate (CCA)Novel Monofunctional Acrylate35%~35%

This data is based on studies of various acrylate monomers to illustrate the principles of dark polymerization. Polymerization conditions: light intensity = 5 mW/cm², initiator concentration = 0.1 wt% DMPA, at room temperature. nih.gov

Environmental Fate and Degradation of N Propyl Acrylate and Its Polymers

Atmospheric Degradation Mechanisms of n-Propyl Acrylate (B77674)

Once released into the troposphere, n-propyl acrylate, as an unsaturated volatile organic compound (VOC), is subject to chemical degradation. Reaction with ozone (O₃) is a significant removal process for such compounds. copernicus.org This degradation is a key factor in the formation of secondary pollutants like ozone and secondary organic aerosols (SOA). copernicus.org

The primary atmospheric degradation pathway for this compound involves ozonolysis, where ozone reacts with the carbon-carbon double bond. copernicus.org This reaction proceeds through the concerted addition of an ozone molecule to the double bond, forming a highly unstable primary ozonide (a 1,2,3-trioxolane intermediate). nih.gov This intermediate rapidly decomposes, cleaving both a carbon-carbon and an oxygen-oxygen bond to yield a carbonyl compound and a reactive carbonyl oxide, known as a Criegee Intermediate. copernicus.orgnih.gov

For this compound, the cleavage of the primary ozonide results in two potential sets of products, depending on the fragmentation pathway. Theoretical studies on similar acrylates, such as n-butyl acrylate and ethyl methacrylate (B99206), provide insight into the likely products. researchgate.net The ozonolysis of this compound is expected to produce compounds such as propyl glyoxylate (B1226380) and formaldehyde, along with their corresponding Criegee intermediates.

Table 1: Potential Primary Products from the Ozonolysis of this compound

ReactantFragmentation PathwayCarbonyl ProductCriegee Intermediate
This compound + O₃Pathway APropyl glyoxylateFormaldehyde oxide (CH₂OO)
This compound + O₃Pathway BFormaldehydePropyl (hydroxycarbonyl)oxide
This table is based on established ozonolysis mechanisms for acrylates. copernicus.orgnih.govresearchgate.net

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the complex mechanisms of atmospheric reactions. acs.orgmdpi.com Such computational studies have been applied to the ozonolysis of related acrylate esters to map the potential energy surfaces (PES) of the reaction. researchgate.netacs.org These calculations help determine the geometries of reactants, transition states, and products, as well as the activation energies for different reaction steps. acs.orgresearchgate.net

For the ozonolysis of acrylates, DFT calculations confirm that the initial addition of ozone to the double bond forms an unstable primary ozonide. researchgate.netacs.org The subsequent decomposition of this ozonide is a highly exothermic process with a low activation barrier, leading to the formation of the carbonyl and Criegee intermediate pairs. acs.org These theoretical models allow for the calculation of temperature-dependent rate constants and branching ratios for different product channels, providing crucial data for atmospheric chemistry models. researchgate.net

Ozonolysis Reactions and Product Identification

Environmental Degradation of Poly(this compound)

The solid polymer, poly(this compound), degrades through different mechanisms, primarily driven by thermal and photo-oxidative stress. capes.gov.brmdpi.com These processes alter the chemical structure and mechanical properties of the polymer. mdpi.com

Thermal degradation of poly(this compound) involves complex reactions, including the scission of the main polymer chain and reactions involving the ester side group. capes.gov.brresearchgate.net Photo-oxidation is the degradation caused by the combined action of light and oxygen, which is a primary factor in the weathering of polymers. wikipedia.org This process begins with the formation of free radicals on the polymer chain, which then react with oxygen in an autocatalytic chain reaction, leading to chain scission and making the material brittle. wikipedia.org

Studies on poly(ethyl acrylate) have shown that thermal-oxidative degradation is an autocatalytic process involving hydroperoxide formation and decomposition, producing volatile products like carbon dioxide, ethanol (B145695), and formic acid. capes.gov.br A qualitative survey of the thermal degradation of poly(this compound) confirmed it undergoes such degradation reactions. capes.gov.br

Research on a series of poly(n-alkyl acrylates) demonstrates a clear relationship between the length of the ester side group and the polymer's stability. researchgate.netqut.edu.au The susceptibility to thermal and photo-oxidative degradation is directly related to the size of the alkyl ester group. qut.edu.au Specifically, polymers with longer ester side chains tend to be less stable. qut.edu.au

A study comparing various acrylic polymers found that the degradation susceptibility decreases as the ester side group gets smaller. qut.edu.au For example, the stability of poly(n-alkyl acrylates) increases in the order of poly(lauryl methacrylate) > poly(n-butyl acrylate) > poly(methyl methacrylate), with the latter being significantly more stable under harsh UV and thermal conditions. qut.edu.au The thermal degradation of poly-n-alkyl acrylates primarily involves main-chain scission and side-chain reactions that produce olefins, aldehydes, and alcohols corresponding to the ester group. researchgate.net

Table 2: Relative Thermal Stability of Poly(n-Alkyl Acrylates)

PolymerEster Side GroupRelative Degradation SusceptibilityPrimary Degradation Products (from side chain)
Poly(methyl acrylate)-CH₃LowMethanol, Formaldehyde
Poly(ethyl acrylate)-C₂H₅MediumEthene, Acetaldehyde, Ethanol
Poly(this compound) -C₃H₇ Medium-High Propene, Propanal, Propanol
Poly(n-butyl acrylate)-C₄H₉HighButene, Butanal, Butanol
This table illustrates the general trend observed in studies where longer side chains lead to increased susceptibility to thermal degradation. researchgate.netqut.edu.au

A common pathway in the degradation of polyacrylates is the loss of the ester side group. qut.edu.au In the case of poly(this compound), this process can lead to the formation of acrylic acid units along the polymer backbone. This occurs alongside other degradation reactions, such as the elimination of an olefin (propene) from the side chain via a six-membered ring transition state. researchgate.net

The formation of new functional groups, like carboxylic acids, and the generation of radicals during degradation can lead to subsequent cross-linking reactions. qut.edu.auresearchgate.net Cross-linking, the formation of covalent bonds between polymer chains, can significantly alter the material's properties, often making it more brittle and less soluble. tandfonline.com While chain scission is also a competing process, extensive cross-linking is a notable feature in the degradation of some polyacrylates. researchgate.net The balance between chain scission and cross-linking depends on the specific polymer structure and the degradation conditions. researchgate.net The introduction of acrylic acid moieties can also facilitate further reactions, potentially creating a network structure within the degrading material. mdpi.comrsc.org

Influence of Ester Side Group Length on Degradation Susceptibility

Biodegradation Pathways in Environmental Matrices (e.g., Soil, Water)

The biodegradation of this compound and its polymers in environmental matrices like soil and water is a complex process primarily driven by microbial activity. While specific studies exclusively detailing the biodegradation pathways of this compound are limited, the degradation mechanisms can be inferred from research on similar acrylate esters and polyacrylates.

The initial and one of the most significant steps in the degradation of both the monomer and the polymer is the hydrolysis of the ester bond . This reaction can be catalyzed by enzymes produced by a variety of microorganisms present in soil and water. researchgate.net

In aqueous environments , the biodegradation of this compound monomer is expected to proceed through the following steps:

Ester Hydrolysis: Microbial esterases cleave the ester bond of this compound, yielding acrylic acid and n-propanol. This is a critical step as it breaks down the original compound into more biodegradable components.

Metabolism of Degradation Products:

Acrylic Acid: This intermediate is known to be readily biodegradable under most environmental conditions. oekotoxzentrum.ch Microorganisms can utilize it as a carbon source, eventually mineralizing it to carbon dioxide and water through various metabolic pathways.

n-Propanol: This alcohol is also readily biodegradable by a wide range of microorganisms in both aerobic and anaerobic conditions. It is typically oxidized to propionaldehyde, then to propionic acid, which subsequently enters the central metabolic pathways of the microorganisms.

For poly(this compound) in soil and water , the degradation process is generally slower due to the larger size of the polymer molecules. oekotoxzentrum.ch The process is thought to occur in several stages:

Biofilm Formation: Microorganisms colonize the surface of the polymer. mdpi.com

Enzymatic Attack: Extracellular enzymes, such as esterases and hydrolases, secreted by the microorganisms begin to break the ester linkages in the polymer side chains. mdpi.com This process is often the rate-limiting step.

Chain Scission: The cleavage of the side chains can lead to the fragmentation of the main polymer backbone, resulting in smaller oligomeric and monomeric units. researchgate.net

Metabolism of Intermediates: The released acrylic acid and n-propanol, along with smaller polymer fragments, can then be assimilated and metabolized by the microorganisms as described for the monomer. acs.org

It is important to note that the complete biodegradation of the polyacrylate backbone is considered a slow process. researchgate.net

Impact of Environmental Conditions on Degradation Processes

The rate and extent of this compound and poly(this compound) degradation are significantly influenced by various environmental conditions.

Environmental FactorImpact on Degradation of this compound and its Polymers
pH The hydrolysis of the ester bond in acrylates is pH-dependent. Degradation is generally slow in acidic and neutral conditions but accelerates significantly under alkaline (high pH) conditions. oecd.org
Temperature Higher temperatures generally increase the rate of microbial activity and enzymatic reactions, thus accelerating the biodegradation process. mdpi.com
Microbial Population The presence of a diverse and adapted microbial community with the necessary enzymes (e.g., esterases) is crucial for efficient biodegradation. The density and composition of microorganisms in soil and water will directly affect the degradation rate. nih.gov
Oxygen Availability Aerobic conditions are generally more favorable for the complete biodegradation of this compound and its degradation products, leading to carbon dioxide and water. irowater.com
Nutrient Availability The presence of other nutrients (e.g., nitrogen, phosphorus) in the environment can support microbial growth and enhance the biodegradation of the compound as a carbon source. researchgate.net
Sunlight (UV Radiation) While not a direct biodegradation process, exposure to sunlight can initiate photodegradation, leading to the fragmentation of the polymer chains. These smaller fragments may then be more susceptible to subsequent biodegradation. oekotoxzentrum.ch

Assessment of Degradation Products and Their Environmental Implications

The degradation of this compound and its polymers results in the formation of several intermediate compounds that have their own environmental profiles.

The primary degradation products of this compound are acrylic acid and n-propanol .

Acrylic Acid: It is generally considered to be readily biodegradable in the environment. oekotoxzentrum.ch However, at high concentrations, it can be toxic to aquatic organisms. Its high mobility in soil means it has the potential to leach into groundwater. oekotoxzentrum.ch

n-Propanol: This alcohol is also readily biodegradable and is not expected to persist in the environment. It has a low potential for bioaccumulation.

For poly(this compound), in addition to the monomeric degradation products, the degradation process can also release oligomers (smaller polymer fragments). The environmental impact of these oligomers is less understood, but they are generally expected to be more biodegradable than the parent polymer due to their smaller size. whiterose.ac.uk

Toxicological Research on N Propyl Acrylate

Mechanistic Toxicology of Acrylate (B77674) Esters

The toxicology of acrylate esters, including n-propyl acrylate, is understood through their chemical reactivity and interactions at a molecular level. The mechanisms are largely tied to their characteristic α,β-unsaturated carbonyl structure. Research indicates that the toxicity of these esters is not always straightforward, involving multiple potential pathways. For instance, while acrylates are known to be significantly more electrophilic and reactive than corresponding methacrylates, the latter's lower reactivity is thought to be due to the steric hindrance from the alpha-methyl group, which impedes membrane transport and systemic translocation. nih.gov The toxicological profile is also influenced by metabolic processes, such as hydrolysis by carboxylesterases, which can detoxify the compounds. nih.gov

The cytotoxic effects of acrylates are linked to their chemical structure, particularly the α,β-unsaturated carbonyl moiety. acs.org This functional group makes them reactive electrophiles capable of interacting with cellular components. acs.org Studies on various cell lines have shown that acrylate monomers can negatively impact cell viability. ktu.lt The specific cytotoxic mechanisms can vary but often involve covalent modification of critical biomolecules, leading to cellular dysfunction. For example, research has demonstrated that the cytotoxicity of certain acrylamides, which share the reactive α,β-unsaturated carbonyl feature with acrylates, correlates directly with their reactivity towards biological nucleophiles. acs.org This suggests that the primary mechanism of cytotoxicity is not non-specific (narcosis) but is driven by chemical reactions within the cell. acs.org

The reaction between acrylates and biological nucleophiles like glutathione (B108866) is a classic example of a Michael addition reaction. acs.orgprimescholars.comprimescholars.com In this reaction, the α,β-unsaturated carbonyl group of the acrylate acts as a "Michael acceptor." researchgate.net The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by a nucleophile, or "Michael donor," such as the thiolate anion (GS⁻) of glutathione. researchgate.netnih.gov This covalent bond formation is a key toxicological event. primescholars.comnih.gov The reactivity in a Michael addition is influenced by the electron density at the β-carbon, which can be probed using techniques like 13C-NMR spectroscopy. primescholars.comnih.gov For acrylates, a strong correlation has been established between the NMR chemical shift of the β-carbon and their reactivity with GSH. nih.govnih.gov

Beyond covalent interactions with intracellular nucleophiles, a significant mechanism for the acute toxicity of acrylate esters is direct, non-specific interaction with cell membranes. nih.govcore.ac.uk This membrane-mediated toxicity is thought to be responsible for effects like hemolysis (the rupture of red blood cells). nih.govcore.ac.uk The amphiphilic nature of these esters allows them to partition into the lipid bilayer of cell membranes, disrupting their structure and function. rsc.orggoogle.com This disruption can lead to increased membrane permeability, loss of cellular integrity, and ultimately, cell death. nih.gov The potency of this membrane interaction is related to the physicochemical properties of the ester, such as its lipophilicity (log P) and molecular size. nih.govcore.ac.uk Studies have shown that for a series of acrylates, hemolytic activity increases with the chain length of the alcohol moiety, which corresponds to increased lipophilicity. core.ac.uk

The toxicity of this compound and related esters has been evaluated using a combination of in vitro (cell-based) and in vivo (animal) models. nih.govsaferalternatives.org In vitro assays, such as cytotoxicity tests on cultured cells and hemolytic activity studies, provide insights into intrinsic toxicity at the cellular level. nih.govcore.ac.uk In vivo studies, typically determining the median lethal dose (LD50) in rodents, assess systemic toxicity. nih.gov

Research has explored the relationship between these different toxicity measures. For some (meth)acrylates, a significant correlation was found between in vivo toxicity (ipLD50) and NMR chemical shifts (δHa or δCβ), which are indicators of reactivity. nih.gov However, attempts to predict in vivo LD50 values from in vitro cytotoxicity data (IC50) have not always been reliable, suggesting that in vivo processes like transport, metabolism, and excretion play a significant role in modifying the intrinsic toxicity of the compound. nih.gov

Interactive Data Table: Hemolytic Activity and In Vivo Toxicity of Selected Acrylates

This table presents comparative data on the hemolytic activity (log 1/H50) and in vivo intraperitoneal toxicity (7-day ipLD50) for this compound and related compounds. H50 is the molar concentration causing 50% hemolysis.

Compoundlog 1/H50 (mole/L)7-days ipLD50 (mole/10⁶ g)
Methyl acrylate0.632.95
Ethyl acrylate0.955.98
This compound 1.59 5.80
n-Butyl acrylate2.616.64
Data sourced from Fujisawa & Kadoma (2013). nih.gov

In Vitro and In Vivo Toxicity Assessments

Acute Toxicity (e.g., LD50 data)

The acute toxicity of this compound has been evaluated through various studies. The median lethal dose (LD50) provides a standardized measure of the acute toxicity of a substance. For this compound, the oral LD50 in male rats has been determined to be 1,120 mg/kg. Another study suggests an oral LD50 of 963 mg/kg. saferalternatives.org A weight of evidence assessment, combining read-across data with in silico predictions, indicates acute toxicity LD50 values of less than 2,000 mg/kg with medium confidence. saferalternatives.org Based on these findings, this compound is anticipated to be classified under GHS category 4 for acute oral toxicity, labeled as "Harmful if swallowed," and GHS category 4 for acute dermal toxicity, labeled as "Harmful in contact with skin." saferalternatives.org For acute inhalation, a GHS category 3 classification, "Toxic if inhaled," has been proposed. saferalternatives.org

Acute Toxicity Data for this compound

Route of Exposure Species LD50 Value GHS Category (Proposed)
Oral Rat (male) 1,120 mg/kg 4 saferalternatives.org
Oral - 963 mg/kg saferalternatives.org -
Dermal - - 4 saferalternatives.org

Toxicokinetic Studies

Absorption, Hydrolysis, and Excretion

Studies on acrylates, including those structurally similar to this compound, indicate that they are rapidly absorbed, metabolized, and eliminated. nih.gov Following oral administration in rats, butyl acrylate, a close structural analog, is quickly absorbed and primarily hydrolyzed by carboxylesterases into acrylic acid and butanol. umweltbundesamt.de A significant portion is ultimately eliminated as carbon dioxide. umweltbundesamt.de Approximately 10% of the administered dose is conjugated with glutathione and excreted in the urine. umweltbundesamt.de Given the structural similarities, this compound is expected to follow a similar pattern of rapid hydrolysis and elimination, suggesting it is unlikely to cause cumulative toxicity. nih.gov The physicochemical properties of propyl acetate (B1210297), another related compound, such as its water solubility and octanol-water partition coefficient, favor absorption through oral, dermal, and inhalation routes. europa.eu This rapid enzymatic hydrolysis occurs in various tissues and fluids, including the respiratory tract and blood. europa.eu

Metabolite Identification (e.g., 3-hydroxypropanoic acid)

The metabolism of acrylates leads to the formation of several key metabolites. For instance, the metabolism of butyl acrylate in rats, after inhibition of carboxylesterase to enhance minor metabolic pathways, resulted in the identification of N-acetyl-S-(2-carboxyethyl)cysteine, N-acetyl-S-[2-(butoxycarbonyl)-ethyl]cysteine, and N-acetyl-S-(2-carboxyethyl)cysteine sulfoxide (B87167) in the urine. nih.gov A primary metabolite of acrylic acid, which is formed from the hydrolysis of acrylate esters, is 3-hydroxypropanoic acid. nih.govoup.com This metabolite has been identified in the urine of rats treated with acrylic acid and butyl acrylate. nih.govoup.com 3-Hydroxypropanoic acid, also known as hydracrylic acid, is a three-carbon hydroxy monocarboxylic acid. nih.gov The metabolic pathway involves the degradation of acrylic acid, which can then enter intermediary metabolism. nih.gov

In Silico and In Vitro Read-Across Analyses

Human Health Hazard and Risk Assessment Considerations

Human exposure to this compound and other acrylates is primarily occupational and can occur through both inhalation and dermal contact. researchgate.netnih.gov Workers in various industries may be exposed during the production and processing of these chemicals and the manufacture and use of products containing them.

Key occupational exposure scenarios include:

Production and Polymerization: Workers involved in the synthesis of acrylates and their subsequent polymerization into resins and plastics. europa.eu These processes often occur in closed systems, but fugitive emissions and direct handling can lead to exposure. epa.goveuropa.eu

Formulation of Preparations: Blending and mixing of acrylate monomers into various formulations such as paints, adhesives, coatings, and sealants. nih.goveuropa.eudermnetnz.org

Use in Manufacturing: Application of acrylate-containing products in industries like textiles, paper coatings, and leather finishing. epa.govdermnetnz.org

Construction and Adhesives: Use of adhesives and grouting agents containing acrylate monomers in the building trade. europa.euoecd.org

Beauty Industry: Nail technicians are exposed to acrylates in artificial nail products. wits.ac.zaresearchgate.net

Healthcare and Dentistry: Use of acrylates in dental materials, bone cements, and medical adhesives. dermnetnz.orgnj.govmdpi.com

Occupational exposures are generally low, typically below 5 ppm, although higher peak exposures have been reported for specific tasks, often mitigated by the use of personal protective equipment. wur.nl

Interactive Data Table: Occupational Exposure Scenarios for Acrylates

Industry/Scenario Primary Routes of Exposure Potential Products/Sources
Chemical Manufacturing Inhalation, Dermal Production of acrylate monomers and polymers europa.eu
Paints & Coatings Inhalation, Dermal Formulation and application of water-based latex paints, industrial coatings epa.govdermnetnz.org
Adhesives & Sealants Inhalation, Dermal Manufacturing and application of adhesives, sealants, and grouting agents nih.govoecd.org
Textiles & Paper Inhalation, Dermal Application of textile and paper coatings epa.govdermnetnz.org
Nail Salons Inhalation, Dermal Application of artificial nail products (gels, acrylics) wits.ac.zaresearchgate.net
Dentistry Inhalation, Dermal Use of dental prostheses, composite resins, and bonding materials mdpi.com
Healthcare Dermal Use of bone cements, medical adhesives, and sensors mdpi.comcutaneousallergy.org

Acrylate monomers, including this compound, are recognized as potent allergens and can cause allergic contact dermatitis (ACD). dermnetnz.orgresearchgate.net The monomeric forms (liquid, powder, or paste) are the primary sensitizers, while the fully hardened, polymerized state is generally considered non-allergenic. dermnetnz.orgcutaneousallergy.org

Direct skin contact with acrylate monomers can lead to classic ACD, characterized by itching, burning, scaling, hives, and blistering, typically confined to the area of contact. dermnetnz.org The hands and fingers are most commonly affected. dermnetnz.org In recent years, there has been a notable increase in acrylate allergy, shifting from a primarily occupational hazard in industries like dentistry to a more widespread issue affecting consumers of beauty products, particularly artificial nails. researchgate.netresearchgate.net There is also a growing trend of non-occupational ACD linked to medical devices, such as glucose sensors and insulin (B600854) pumps that use acrylate-based adhesives. researchgate.netmdpi.com

Advanced Characterization and Analytical Methods for N Propyl Acrylate and Its Polymers

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of n-propyl acrylate (B77674) and its polymers. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable for confirming the structure of the monomer and for tracking the changes that occur during polymerization.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is used to characterize both the n-propyl acrylate monomer and its polymer, poly(this compound).

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the structural verification of this compound and its polymers. researchgate.net For the monomer, the ¹H NMR spectrum exhibits characteristic signals for the vinyl protons, the ester methylene (B1212753) protons, the propyl methylene protons, and the terminal methyl protons. The ¹³C NMR spectrum of this compound shows distinct peaks for the carbonyl carbon, the two vinyl carbons, and the three carbons of the propyl group. primescholars.com

Upon polymerization, the signals corresponding to the vinyl protons and carbons disappear from the NMR spectra, while new signals corresponding to the polymer backbone appear. The chemical shifts of the protons and carbons in the polymer provide insights into its tacticity and microstructure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Monomer

Proton Chemical Shift (ppm) Multiplicity
Vinyl (CH₂) 5.8 - 6.4 Multiplet
Vinyl (CH) ~6.1 Multiplet
O-CH₂ ~4.1 Triplet
CH₂ ~1.7 Sextet
CH₃ ~0.9 Triplet

Data is predictive and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Monomer

Carbon Chemical Shift (ppm)
C=O ~166
CH₂= ~130
=CH ~128
O-CH₂ ~66
CH₂ ~22
CH₃ ~10

Data is predictive and may vary based on solvent and experimental conditions. primescholars.com

NMR chemical shifts are sensitive to the electronic environment of the nuclei. mdpi.com The chemical shift of the β-carbon in the vinyl group of acrylate monomers is related to the π-electron density at that position. mdpi.com This electronic property can be correlated with the reactivity of the monomer in polymerization reactions and other chemical transformations. primescholars.commdpi.com By analyzing the changes in chemical shifts upon substitution or in different solvent environments, structure-activity relationships (SAR) can be established. frontiersin.orgnih.gov These relationships are valuable for predicting the behavior of monomers in various applications and for designing new polymers with specific properties. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups in a molecule. wikipedia.orgairhygiene.com The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key vibrational bands include the C=O stretching of the ester group, the C=C stretching of the vinyl group, and the C-O stretching of the ester linkage. researchgate.net

When this compound undergoes polymerization, the FTIR spectrum changes significantly. The most notable change is the disappearance of the absorption bands associated with the vinyl group (C=C stretching and =C-H bending). The strong C=O stretching band of the ester group remains, providing a clear indication that the ester functionality is preserved in the polymer. FTIR can also be used to study the kinetics of polymerization by monitoring the decrease in the intensity of the vinyl group absorption bands over time. google.com

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C=O (Ester) Stretching ~1725
C=C (Vinyl) Stretching ~1635
C-O (Ester) Stretching ~1190
=C-H (Vinyl) Bending ~985

Data is approximate and can vary based on the sample state and measurement conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. chemicalbook.com It is a valuable tool for determining the molecular weight and elemental composition of this compound. nist.govnih.gov The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, as well as fragment ions that provide information about its structure. nist.govnist.gov

For the analysis of poly(this compound), soft ionization techniques are often employed to prevent fragmentation of the polymer chains. These techniques allow for the determination of the polymer's molecular weight distribution and the identification of end groups. d-nb.info

Electrospray Ionization-Fourier Transform Mass Spectrometry (ESI-FTMS) is a high-resolution mass spectrometry technique that is particularly well-suited for the analysis of polymers. rsc.orgcapes.gov.br ESI allows for the gentle ionization of large molecules, such as polymer chains, without causing significant fragmentation. rsc.org FTMS provides very accurate mass measurements, which can be used to determine the elemental composition of the ions. nih.gov

In the context of this compound polymerization, ESI-FTMS can be used to identify the initiating species and to study the mechanism of polymerization. By analyzing the mass spectra of samples taken at different stages of the polymerization, it is possible to identify the various oligomeric species that are formed and to gain insights into the chain growth process. This level of detailed structural information is crucial for understanding and controlling the polymerization of this compound to produce materials with desired properties. d-nb.info

Mass Spectrometry (MS)

MALDI-TOF Mass Spectrometry for Polymer Product Distributions

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of synthetic polymers, including poly(this compound). nih.gov This soft ionization method allows for the analysis of large molecules with minimal fragmentation, providing detailed information about the polymer's molecular weight distribution, end groups, and the presence of different polymer populations. nih.gov

In the analysis of polymers, MALDI-TOF MS can resolve individual n-mers within the polymer distribution. nih.gov This resolution is critical for determining not only the mass of the repeating monomer unit but also the identity and fidelity of the end groups. For instance, detailed analysis of poly(n-butyl acrylate) using MALDI-TOF MS has revealed distinct polymer populations resulting from side reactions like chain transfer to the solvent. rsc.org This capability is equally applicable to poly(this compound), allowing for a thorough understanding of the product distribution in polymerization reactions.

The data obtained from MALDI-TOF MS allows for the calculation of key polymer characteristics, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). bruker.com Software tools can automate the determination of the degree of polymerization and the mass of the end groups from the oligomerically resolved spectra. bruker.com

Table 1: Key Parameters Obtainable from MALDI-TOF MS Analysis of Poly(this compound)

ParameterDescriptionSignificance
Repeating Unit Mass The mass of the this compound monomer unit within the polymer chain.Confirms the identity of the polymer.
End-Group Mass The mass of the chemical groups at the beginning (α) and end (ω) of the polymer chain.Provides insight into the initiation and termination mechanisms of the polymerization.
Molecular Weight (Mn, Mw) The number-average and weight-average molecular weights of the polymer sample. bruker.comKey indicators of the polymer's physical and mechanical properties.
Dispersity (Đ) The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. A measure of the uniformity of the polymer chains; controlled polymerization techniques aim for low dispersity.
Polymer Product Distribution Identification of different polymer populations, such as those formed by side reactions. rsc.orgCrucial for quality control and understanding the intricacies of the polymerization process.

Chromatographic Techniques for Purity and Composition Analysis

Chromatographic methods are indispensable for assessing the purity of this compound monomer and for analyzing the composition of its polymeric forms.

Gas chromatography (GC) is a standard method for determining the purity of volatile compounds like this compound. kelid1.ir It effectively separates the acrylate ester from impurities such as alcohols, other esters, and ethers. kelid1.ir A representative sample is injected into a GC column, where an inert carrier gas transports the components through the column. kelid1.ir The separated components are then detected, producing a chromatogram where each peak corresponds to a different compound. By applying response factors, the relative concentrations and thus the purity can be determined. kelid1.ir

GC is also employed to study the thermal stability and degradation products of poly(this compound). researchgate.net Pyrolysis-gas chromatography (Py-GC) involves the thermal decomposition of the polymer, followed by GC analysis of the degradation products. researchgate.netresearchgate.net For poly(this compound), quantitative analysis has shown that the major gaseous products of thermal degradation are carbon dioxide and the corresponding olefin from the ester group. researchgate.net

Table 2: Typical GC Conditions for Acrylate Purity Analysis (Based on ASTM D3362)

ParameterSpecification
Column 6 m (20 ft) of 6.4-mm (1/4 in.)
Detector Thermal Conductivity (TCD) or Flame Ionization (FID)
Carrier Gas Inert gas (e.g., Helium, Nitrogen)
Sensitivity Requirement Sufficient to obtain a recorder deflection of at least 2 mm for 0.01 wt% of an impurity.
Note: This is a generalized representation. Specific conditions may vary based on the instrument and exact impurities being analyzed. kelid1.ir

High-Performance Liquid Chromatography (HPLC) is a robust and sensitive technique for the analysis of acrylate monomers. perkinelmer.comperkinelmer.com.br It is particularly useful because it avoids the high temperatures used in GC, which can cause some acrylate compounds to self-polymerize. e3s-conferences.org HPLC methods can be used to determine the purity of the this compound monomer, which is critical as impurities can negatively affect the final properties of the polymer. perkinelmer.com.br

In a typical HPLC analysis, a sample is dissolved in a suitable solvent and passed through a column under high pressure. e3s-conferences.org The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. A diode array detector (DAD) is often used for analysis. e3s-conferences.org This method allows for the quantification of residual monomers in polymer products. waters.com For instance, a method has been developed to quantify 12 different acrylate compounds in food contact materials with detection limits in the range of 0.03-0.08 mg/kg. e3s-conferences.org

Table 3: Example HPLC Method Parameters for Acrylate Monomer Analysis

ParameterSpecification
Column ZORBAX SB-AQ (250 mm × 4.6 mm, 5 μm)
Mobile Phase Gradient elution with a mixture of water and acetonitrile
Detector Diode Array Detector (DAD)
Linear Range Example 0.01-10.0 mg/L
Source: Based on a method for analyzing 12 acrylate compounds. e3s-conferences.org

Gas Chromatography (GC) for Purity and Stability

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the thermal properties and transitions of poly(this compound).

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to measure the heat flow associated with transitions in a material as a function of temperature or time. mit.edu For poly(this compound), DSC is instrumental in determining its glass transition temperature (Tg), a key property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. upv.es The Tg of poly(this compound) is significantly lower than that of its methacrylate (B99206) counterpart, poly(n-propyl methacrylate), highlighting the effect of the α-methyl group on chain flexibility. osti.gov

DSC is also a powerful tool for studying the kinetics of polymerization. hep.com.cnmdpi.com By measuring the heat released during the exothermic polymerization reaction, the rate of polymerization and the extent of conversion can be determined. hep.com.cn This data is essential for developing kinetic models that can be used to predict and optimize the polymerization process. hep.com.cn

Table 4: Thermal Properties of Polyacrylates and Polymethacrylates from DSC

PolymerGlass Transition Temperature (Tg)
Poly(this compound)-45 °C (approximate value)
Poly(n-propyl methacrylate)35 °C (approximate value)
Note: Tg values can vary depending on the molecular weight, tacticity, and measurement conditions. osti.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com This technique is used to evaluate the thermal stability of polymers like poly(this compound). nih.gov The TGA thermogram provides information about the onset temperature of decomposition, the rate of mass loss, and the amount of residual material at high temperatures.

Studies on poly(n-alkyl acrylate)s have shown that their thermal degradation is a complex process. researchgate.net TGA, often coupled with other techniques like mass spectrometry, helps to elucidate the degradation mechanisms. For poly(this compound), thermal degradation involves processes like random main-chain scission and side-chain reactions. researchgate.netresearchgate.net The thermal stability of poly(thioacrylate)s has been compared to their corresponding acrylate polymers, with poly(thioacrylate)s generally showing a higher glass transition temperature. researchgate.net

Differential Scanning Calorimetry (DSC) for Polymerization Kinetics and Thermal Properties

Rheological Characterization of Poly(this compound) and Copolymers

Rheology is the study of the flow and deformation of matter, and it provides critical information on the viscoelastic properties of polymeric materials. For poly(this compound) and its copolymers, rheological characterization helps to understand their behavior in both melt and solution states, which is vital for processing and final application performance.

The primary parameters measured in rheological analysis are the storage modulus (G') and the loss modulus (G''). G' represents the elastic component (the energy stored during deformation), while G'' represents the viscous component (the energy dissipated as heat). The relationship between G' and G'' as a function of temperature, frequency, or stress reveals key transitions and material characteristics.

In copolymers, rheology can be used to identify order-disorder or order-order transitions. aip.org For instance, in studies of copolymers containing acrylate monomers, rheological measurements as a function of temperature are used to detect phase transitions. mdpi.com For a solution, a common observation is the sol-gel transition, where the material changes from a liquid-like (sol) state to a solid-like (gel) state. This transition is often identified at the point where G' becomes greater than G''. nih.govrsc.org In the liquid or sol phase at lower temperatures, G'' is typically greater than G', which is characteristic of a dissolved polymer solution. nih.gov

Research on copolymers of poly(vinyl chloride) (PVC) with various acrylates, including a heptyl propyl acrylate, demonstrates how copolymer composition affects rheological properties. mdpi.comresearchgate.net These studies show that the copolymers exhibit pseudoplastic behavior, meaning their viscosity decreases with increasing shear rate. mdpi.com The incorporation of acrylate comonomers with large aliphatic chains, such as 2-propylheptyl acrylate (a structural isomer of decyl acrylate, not directly propyl acrylate), can lead to a lower viscosity compared to copolymers with smaller acrylate units like butyl acrylate. mdpi.comresearchgate.net

Dynamic mechanical analysis, a form of rheological testing, can also reveal the glass transition temperatures (Tg) of the polymer's constituent phases. In phase-separated copolymers, multiple glass transitions can be observed. For example, in PVC-acrylate copolymers, a transition near the Tg of pure PVC suggests the presence of PVC-rich domains, while another transition indicates a mixed vinyl chloride-acrylate phase. mdpi.com

The following table summarizes typical findings from the rheological analysis of acrylate-based copolymers.

Copolymer SystemObservationKey FindingReference
p(N-isopropylacrylamide-co-propylacrylic acid)Storage (G') and loss (G'') moduli measured vs. temperature.Exhibited a sol-gel phase transition with increasing temperature at acidic pH (e.g., pH 5.0-5.5), with the gel point defined as G''/G' ≤ 1. nih.gov nih.gov
Poly(vinyl chloride)-r-poly(2-propylheptyl acrylate)Extrusion rheometry showed highly pseudoplastic behavior.The viscosity was slightly lower than that of a PVC-butyl acrylate copolymer, attributed to the larger aliphatic side chains. mdpi.com mdpi.com
Poly(styrene-b-n-butyl acrylate)Analysis of complex shear modulus as a function of temperature.Rheology is a sensitive tool to characterize order-disorder transitions in block copolymers. aip.org aip.org

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for analyzing the molecular weight and molecular weight distribution of polymers. researchgate.netlcms.cz The method separates molecules based on their hydrodynamic volume in solution. researchgate.net Larger molecules cannot penetrate the pores of the chromatography column packing material as effectively as smaller molecules, and therefore they elute faster. researchgate.net

The primary results from a GPC/SEC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw/Mn. google.commdpi.com The PDI provides a measure of the breadth of the molecular weight distribution. google.com A PDI value of 1.0 indicates a monodisperse polymer (all chains having the same length), while higher values indicate a broader distribution of chain lengths. anchemplus.pl

For poly(this compound) and its copolymers, GPC/SEC analysis is typically performed using an organic eluent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govgoogle.compolymersource.ca The system must be calibrated using polymer standards of known molecular weight, such as poly(styrene) or poly(methyl methacrylate) (PMMA). nih.govgoogle.com However, this conventional calibration method is only truly accurate when the polymer being analyzed has the same chemical structure and conformation as the standards used. rsc.org

The following table presents representative data obtained from GPC/SEC analysis of acrylate-containing polymers.

Polymer SystemMn (g/mol)PDI (Mw/Mn)Eluent/StandardReference
Poly(styrene-b-n-propyl methacrylate)71,000 (38,000 for PS block, 33,000 for PnPrMA block)1.11THF / Polystyrene polymersource.ca
p(NIPAAm-co-PAA)15,000 - 30,000Not specifiedDMF with LiBr / PMMA nih.gov
Poly(hydroxypropyl acrylate)4,4003.48THF polymersource.ca
Poly(N-n-propylacrylamide) macro-CTANot specified~1.2-1.3DMAc with LiCl / Polystyrene researchgate.net

To overcome the limitations of conventional GPC/SEC calibration, a Multi-Angle Light Scattering (MALS) detector can be coupled with the chromatography system. rsc.orgwyatt.com SEC-MALS is a powerful, absolute technique for characterizing macromolecules in solution. wyatt.com It measures the intensity of light scattered by the polymer molecules as they elute from the SEC column at multiple angles. wyatt.commalvernpanalytical.com

This technique allows for the direct determination of the absolute weight-average molecular weight (Mw) at every point across the elution peak, without relying on column calibration standards. rsc.orgwyatt.com The analysis is based on the relationship between the intensity of scattered light, the molar mass, and the concentration of the polymer solution. rsc.org The concentration is simultaneously measured by a concentration detector, typically a differential refractive index (dRI) detector. wyatt.com

Furthermore, MALS can determine the root mean square (rms) radius of gyration (Rg) for molecules larger than approximately 10-15 nm. malvernpanalytical.comresearchgate.net The angular dependence of the scattered light is used to calculate Rg. wyatt.com By plotting the log of Rg against the log of Mw (a conformation plot), information about the polymer's structure and branching can be obtained. malvernpanalytical.comresearchgate.net For example, a change in the Mark-Houwink exponent (α), which relates intrinsic viscosity to molecular weight, can indicate a shift from a linear coil to a more compact, branched structure like a nanogel. mdpi.com This makes SEC-MALS an invaluable tool for detailed structural analysis of complex polymers like copolymers and branched polyacrylates. mdpi.comresearchgate.net

Computational Chemistry and Molecular Modeling Studies of N Propyl Acrylate

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the principles of quantum mechanics, offer a detailed understanding of the electronic structure and reactivity of n-propyl acrylate (B77674). These methods are crucial for elucidating reaction pathways and energetics where experimental measurements can be challenging.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. rsc.orgwayne.edu It has been successfully applied to study various aspects of acrylate chemistry, providing a balance between accuracy and computational cost. researchgate.net Applications range from optimizing molecular geometries to predicting reaction energetics and spectroscopic properties.

The concept of a potential energy surface (PES) is fundamental in understanding chemical reactions, as it maps the energy of a system as a function of its atomic coordinates. jussieu.frprsu.ac.in For reactions involving acrylates, constructing a PES using DFT allows for the identification of reactants, products, intermediates, and transition states.

While specific studies constructing the full PES for reactions of n-propyl acrylate are not abundant in publicly available literature, the methodologies are well-established from studies on similar molecules. For instance, in the ozonolysis of n-butyl acrylate and ethyl acrylate, the profiles of the potential energy surfaces were constructed at the CCSD(T)/6-31G(d) + CF//B3LYP/6-31+G(d,p) level of theory. mathematica-journal.com This approach involves:

Geometry Optimization: The structures of all stationary points (reactants, intermediates, transition states, and products) on the PES are optimized using a DFT functional, such as B3LYP, with a suitable basis set.

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima have all real frequencies, while transition states have one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

Single-Point Energy Calculations: To improve the accuracy of the energies, single-point calculations are often performed using a higher-level method, like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), on the DFT-optimized geometries.

This process allows for the detailed mapping of the reaction pathway, showing, for example, that ozone adds to the acrylate via a cyclic transition state to form a highly unstable primary ozonide which then readily decomposes. mathematica-journal.com Similar computational strategies are directly applicable to investigate the reactions of this compound with various atmospheric oxidants or in other chemical processes.

Theoretical determination of reaction rate constants is a significant application of computational chemistry, providing data that can be difficult to obtain experimentally. Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate microcanonical unimolecular reaction rates, k(E), based on the properties of the molecule and the transition state derived from the potential energy surface. researchgate.netacs.orgmit.eduresearchgate.net

The application of RRKM theory, often coupled with DFT calculations, has been demonstrated for acrylate reactions. For the ozonolysis of n-butyl acrylate and ethyl acrylate, temperature-dependent rate constants were determined using RRKM theory based on the PES constructed with DFT. mathematica-journal.com The general procedure involves:

Calculating the vibrational frequencies and rotational constants for the reactant and the transition state(s) using DFT.

Using this molecular information as input for an RRKM code (like Variflex) to calculate the energy-dependent microcanonical rate constant, k(E). scielo.br

Solving the master equation to account for collisional energy transfer and obtain the temperature- and pressure-dependent thermal rate constants, k(T,P).

For the reaction of n-butyl acrylate with ozone, the computed total rate constant was expressed in the Arrhenius form: k = 1.42 x 10⁻¹³ exp(-3217.68/T) cm³ molecule⁻¹ s⁻¹. mathematica-journal.com Such calculations provide valuable kinetic data and can elucidate the branching ratios for different product channels at various temperatures and pressures. mathematica-journal.com

Potential Energy Surface Construction for Reactions

Ab Initio Molecular Dynamics Simulations for Reaction Pathways

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on the atoms "on-the-fly" from electronic structure calculations at each time step. nih.gov This method allows for the exploration of reaction dynamics without a pre-defined reaction coordinate, making it suitable for studying complex reaction mechanisms, including bond-breaking and bond-forming events. nih.govgoogle.com

AIMD simulations have been employed to investigate the termination mechanism in the radical polymerization of acrylates. google.com These simulations can reveal complex reaction pathways that might not be intuitive. For example, in acrylate polymerization, AIMD suggests that disproportionation products can form through two distinct pathways: a direct disproportionation reaction and a novel stepwise process involving the initial formation of a C-O coupling product followed by an intramolecular rearrangement. google.com This level of mechanistic detail is challenging to access through experimental means alone. By simulating the system at different temperatures, AIMD can also clarify the complex reaction pathways of mid-chain radicals that may form at higher temperatures. google.com

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics methods are highly accurate, their computational cost limits them to relatively small systems and short timescales. Molecular mechanics (MM) and molecular dynamics (MD) simulations, which use classical force fields to describe the potential energy of a system, allow for the study of much larger systems, such as polymers, over longer timescales. researchgate.net

Simulation of Polymerization Processes

Molecular dynamics simulations are extensively used to study polymerization processes and the resulting polymer properties. Although specific MD simulation studies focusing exclusively on the polymerization of this compound are not widely documented, the principles and methodologies are well-established from research on other polyacrylates, such as poly(n-butyl acrylate) and poly(acrylic acid). researchgate.netresearchgate.net

These simulations can provide insights into:

Chain Conformation and Structure: MD simulations can predict the conformational properties of polymer chains, such as the radius of gyration (Rg), as a function of factors like solvent, temperature, and degree of ionization for polyelectrolytes. researchgate.net

Polymer-Surface Interactions: The interaction and adhesion of polyacrylates with various surfaces (e.g., metal oxides) have been investigated using MD. These studies calculate interaction energies and analyze the molecular structure at the interface, which is crucial for applications in coatings and adhesives. researchgate.net For instance, simulations of poly(n-butyl acrylate) on surfaces like α-quartz and α-ferric oxide have provided detailed information on the work of adhesion. researchgate.net

Thermodynamic Properties: Force fields like COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) are parameterized to reproduce experimental condensed-phase properties, allowing for the calculation of thermodynamic data for the simulated polymer systems.

The general workflow for simulating a polymer system like poly(this compound) involves building an initial model of the polymer chains and solvent/surface, assigning a force field, equilibrating the system, and then running a production simulation from which various structural and dynamic properties are calculated.

Prediction of Polymer Microstructures and Properties

Computational modeling is instrumental in predicting the microstructure and resulting macroscopic properties of poly(this compound). These studies help in understanding how polymerization conditions and monomer structure influence the final polymer chain architecture and performance characteristics.

Researchers have utilized computer simulations to analyze the microstructure of copolymers containing this compound. For instance, in studies of poly(methyl methacrylate-co-n-propyl acrylate), computer simulations of 13C NMR spectra, based on incremental calculations of chemical shifts, have successfully determined the distribution of configurational-compositional sequences at the pentad and hexad levels. researchgate.net Such detailed microstructural information is crucial for understanding and predicting copolymer properties.

Quantitative Structure-Property Relationship (QSPR) models have been developed to predict key physical properties. A notable application is the prediction of the glass transition temperature (Tg), a critical parameter for polymer applications. One study developed a neural network prediction model for Tg using a novel set of descriptors derived from molecular modeling of a trimeric polymer structure. For poly(this compound), this model utilized descriptors calculated for both the main and side chains of the polymer fragment.

Polymer FragmentDescriptors Used in Tg Prediction Model
Main ChainSum of Absolute values of charges on Main Chain (SAMC)
Side ChainAverage of the charges on the Side Chain (ASC)
Side ChainNumber of atoms in the Side Chain (NASC)

Molecular dynamics (MD) simulations offer a pathway to predict various thermophysical properties of polymers. acs.org Although broad in scope, established MD workflows can be applied to poly(this compound) to calculate properties like Tg and density by simulating the cooling of an amorphous polymer cell. acs.org These simulations rely on force fields to model the interatomic potentials. Furthermore, computational approaches have been used to model the rheological behavior of poly(n-alkyl acrylate)s, demonstrating good agreement between molecular models based on reptation theory and experimental data for similar polymers like poly(n-butyl acrylate). researchgate.net These models can predict viscosity and other flow properties based on molecular weight. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR methodologies establish mathematical relationships between the chemical structure of a compound and its biological activity. For this compound, QSAR studies are primarily focused on predicting its toxicity based on calculated molecular descriptors.

The toxicity of acrylates, including this compound, is often linked to their reactivity as α,β-unsaturated carbonyl compounds. QSAR models have successfully correlated various molecular descriptors with toxicological endpoints.

Electronic parameters are key predictors of acrylate toxicity. Studies have shown that the toxicity of α,β-unsaturated esters correlates with electronic descriptors such as the energy of the lowest unoccupied molecular orbital (E_LUMO) and the partial charges of the carbon atoms in the reactive center, which aligns with a mechanism based on electrophilic reactivity. europa.eu For the broader class of (meth)acrylates, significant linear QSARs have been established between in vivo toxicity (intraperitoneal LD50 in mice) and the chemical shifts of vinylic protons (δHα) or β-carbons (δCβ) from NMR spectroscopy. nih.gov An increase in these chemical shifts, which reflects a lower electron density at the β-carbon, enhances in vivo toxicity. nih.gov

Lipophilicity, represented by the logarithm of the n-octanol/water partition coefficient (log P or log Kow), is another crucial descriptor. Early QSAR studies on acrylates demonstrated a relationship between aquatic toxicity (LC50) and log Kow. osti.govnih.gov However, for reactive chemicals like acrylates, models that rely solely on log P are often insufficient. mst.dk More complex models incorporating electronic and steric parameters provide better predictions. For instance, research on a diverse set of organic chemicals found that the n-octanol water partition coefficient (Pow) and the heat of formation (HF) were important predictors for both human acute toxicity and toxicity to aquatic non-vertebrates. nih.gov

A Weight-of-Evidence (WoE) assessment incorporating in silico (Q)SAR analysis has been used to predict the acute toxicity of this compound specifically. This approach led to the proposal of specific classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). saferalternatives.org

Predicted Endpoint for this compoundGHS Classification Proposal saferalternatives.org
Acute Oral ToxicityCategory 4 (H302: Harmful if swallowed)
Acute Dermal ToxicityCategory 4 (H312: Harmful in contact with skin)
Acute Inhalation ToxicityCategory 3 (H331: Toxic if inhaled)
Skin SensitizationCategory 1 (H317: May cause an allergic skin reaction)

In Silico Modeling for Environmental Fate and Degradation

In silico models are valuable for predicting the environmental fate of chemicals like this compound, estimating how they partition between environmental compartments (air, water, soil), their potential for bioaccumulation, and their susceptibility to degradation.

Computational frameworks have been developed to predict the biodegradation pathways of xenobiotic compounds. nih.gov These systems use extensive databases of biochemical reactions and rule-based logic to generate potential degradation routes. For a given compound like this compound, such tools can predict the sequence of enzymatic reactions that could lead to its breakdown in the environment, identifying potential metabolites. nih.gov

QSARs are also extensively used to estimate key physicochemical properties that govern environmental fate. Modern cheminformatics workflows have been used to build robust models for properties such as the octanol-water partition coefficient (logP), water solubility (logS), vapor pressure (logVP), and bioconcentration factor (logBCF). nih.gov These models use molecular fingerprints and machine learning algorithms to provide rapid and transparent predictions that can be integrated into larger environmental modeling efforts. nih.gov The predicted properties help determine, for example, whether this compound is more likely to be found in water or sediment, or if it has the potential to accumulate in organisms. scholaris.ca Software tools like the Ecological Structure Activity Relationships (ECOSAR™) model use these predicted properties to estimate aquatic toxicity to fish, invertebrates, and algae. europa.eu

Applications and Advanced Materials Derived from N Propyl Acrylate

Poly(n-Propyl Acrylate) in Coatings and Adhesives

Poly(this compound), the homopolymer of n-propyl acrylate (B77674), is a key ingredient in the formulation of coatings and adhesives. fishersci.atchemicalbook.comrheniumshop.co.ilguidechem.comfishersci.comcymitquimica.com The polymer's characteristics, such as its flexibility and adhesion, make it a valuable component in creating protective and binding layers on a multitude of substrates.

This compound is utilized as a monomer for producing both emulsion and solution polymers, which are integral to the manufacturing of latex paints. fishersci.atchemicalbook.comrheniumshop.co.ilguidechem.comcymitquimica.com In emulsion polymerization, the monomer is dispersed in an aqueous phase with the aid of surfactants, resulting in a stable latex. This process is widely used for producing binders in water-based paints due to its environmental advantages and the desirable film-forming properties of the resulting polymer.

Solution polymers of this compound, on the other hand, are synthesized by polymerizing the monomer in a solvent. These polymers are then used in solvent-based paint formulations. The choice between emulsion and solution polymerization depends on the desired properties of the final paint product, such as its viscosity, drying time, and durability.

Latex polymers derived from this compound contribute to several key characteristics of latex paints, including:

Film Formation: The polymer particles coalesce as the water evaporates, forming a continuous and protective film on the substrate.

Adhesion: The polymer promotes strong adhesion of the paint to various surfaces.

Flexibility: The inherent flexibility of the poly(this compound) backbone helps the paint film resist cracking and peeling.

A 2008 patent describes a sequential emulsion polymerization method to create a latex polymer suitable for low volatile organic compound (VOC) paints. google.com This process involves three stages, with monomers for the second stage including n-propyl (meth)acrylate, among others, to form a polymer with a glass transition temperature that decreases from the first to the third stage. google.com

The application of poly(this compound) extends to the finishing of textiles and leather. fishersci.atchemicalbook.comrheniumshop.co.ilguidechem.comfishersci.comcymitquimica.com In the textile industry, it is used to impart specific properties to fabrics. made-in-china.com Coatings made from this polymer can enhance the feel and durability of textiles, providing a soft and flexible finish. made-in-china.com These finishes can also improve a fabric's resistance to water. made-in-china.com

For leather products, poly(this compound) is used in base coatings and for surface impregnation. nih.gov These treatments help to protect the leather, improve its appearance, and increase its longevity. An estimated 16% of acrylate and acrylic acid consumption is dedicated to textile and leather finishes. nih.gov

This compound is also employed in the production of coatings for paper and paperboard. fishersci.atchemicalbook.comrheniumshop.co.ilguidechem.comfishersci.comcymitquimica.com These coatings are designed to improve the surface properties of the paper, such as its printability, gloss, and resistance to grease and water. google.com Approximately 9% of acrylate consumption is for paper coatings. nih.gov

A patented invention describes a fluorochemical-free paper coating that offers oil, grease, and water resistance. google.com This coating is an aqueous dispersion containing a water-insoluble vinyl polymer, which can be formed from monomers like propyl acrylate. google.com The polymerization is typically an emulsion process conducted at temperatures between 0 and 100°C. google.com Another patent details a coating color composition for paper and paperboard that uses a styrene (B11656) acrylate copolymer with starch as a binder substitute, with propyl acrylate listed as a possible acrylate monomer. epo.org

Textile and Leather Finishes

Copolymers of this compound in Specialized Applications

The versatility of this compound is further demonstrated in its use as a comonomer in the synthesis of copolymers for specialized applications. By combining this compound with other monomers, polymers with a wide range of functionalities can be created.

Copolymers containing this compound are being explored for various biomedical and bioengineering applications. These materials are of interest for their potential in areas like drug delivery and tissue engineering.

In the field of drug delivery, copolymers of this compound are being investigated for their ability to form smart hydrogels and other controlled-release systems. These materials can be designed to respond to specific physiological stimuli, such as pH or temperature, to release therapeutic agents in a targeted and controlled manner.

One study focused on an injectable hydrogel system that is responsive to both pH and temperature for the delivery of angiogenic growth factors. nih.govnih.gov This system utilized copolymers of N-isopropylacrylamide (NIPAAM) and propylacrylic acid (PAA), synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.govnih.gov At a lower pH, the polymer solution transforms into a gel at body temperature, allowing for localized drug delivery. nih.govnih.gov Research has also shown that incorporating a hydrophobic monomer like butyl acrylate can adjust the pH at which this gelation occurs. nih.govnih.gov

Another area of research involves the use of acrylate copolymers as rate-controlling membranes in transdermal drug delivery systems. A study synthesized a film-like copolymer from 2-hydroxy-3-phenoxypropylacrylate, 4-hydroxybutyl acrylate, and cyclohexyl methacrylate (B99206). researchgate.net This membrane's permeability to different drugs was evaluated, demonstrating its potential for controlling drug release through the skin. researchgate.net

The table below summarizes key research findings on this compound-containing copolymers in biomedical applications.

Copolymer System Key Monomers Application Key Findings Citation
pH- and Temperature-Responsive HydrogelN-isopropylacrylamide, Propylacrylic acid, Butyl acrylateDrug delivery of angiogenic growth factorsThe hydrogel exhibits a sol-gel transition at acidic pH and body temperature, enabling injectable, localized, and sustained drug release. nih.govnih.gov
Thermo-Responsive HydrogelN-isopropylacrylamide, Propylacrylic acid, Hydroxyethyl methacrylate-co-oligo(trimethylene carbonate), Methacrylate poly(ethylene oxide) methoxy (B1213986) esterStem-cell carriers for cardiac therapyThe hydrogel can solidify at the pH of an infarcted heart but remains liquid at the pH of blood, allowing for minimally invasive delivery. upc.edu
Acrylate Copolymer Membrane2-hydroxy-3-phenoxypropylacrylate, 4-hydroxybutyl acrylate, Cyclohexyl methacrylateRate-controlling membrane for transdermal drug deliveryThe copolymer film demonstrated the ability to control the permeation of various drugs, influenced by membrane thickness and drug properties. researchgate.net
Photoresponsive Block Copolymer ProdrugPoly(ethylene glycol) methyl ether acrylate, N-(2-hydroxypropyl) methacrylamide, Biotin acrylateAnticancer drug deliveryThe polymer forms stable nanoparticles that can encapsulate and release an anticancer drug upon photoirradiation. acs.org

Advanced Composite Materials

Advanced composite materials, which consist of a matrix material reinforced with fibers or particles, are critical in industries requiring lightweight, high-strength solutions. compositesaustralia.com.auresearchgate.net Acrylate polymers are frequently used as the matrix material or as a comonomer to modify the properties of the matrix resin. researchgate.netgoogle.com While poly(this compound) itself is not as commonly cited as other acrylates like butyl acrylate or methyl methacrylate in high-performance composites, its properties as a "soft" monomer can be leveraged. The inclusion of monomers with low glass transition temperatures (Tg), such as this compound, can improve the flexibility and impact toughness of the final composite material. gantrade.com

In composite formulations, a balance between hard, high-Tg monomers (like methyl methacrylate or styrene) and soft, low-Tg monomers is essential to achieve the desired mechanical properties. gantrade.com The hard segments contribute to cohesive strength, while the soft segments provide adhesive properties and toughness. gantrade.com Therefore, this compound can be copolymerized with other monomers to tailor the performance of the composite matrix, enhancing its resilience and durability without compromising structural integrity. The production of the constituent materials, such as the reinforcing fibers and the polymer matrix, involves significant material and energy inputs. wupperinst.org

Smart Polymers and Stimuli-Responsive Materials

Smart polymers, or stimuli-responsive materials, are a class of advanced polymers that exhibit significant and often reversible changes in their physical or chemical properties in response to small external stimuli. nih.govmdpi.comoulu.fi These triggers can include changes in temperature, pH, light, ionic strength, or the presence of specific molecules. oulu.ficontentstack.comnih.gov This "intelligent" behavior makes them highly valuable for a range of applications, from biomedical devices to sensors and actuators. oulu.firesearchgate.net

Acrylate-based polymers are a versatile platform for creating smart materials. researchgate.net By incorporating specific functional groups into the polymer structure, researchers can design materials that respond to precise environmental cues. researchgate.netmdpi.com this compound derivatives have been instrumental in the development of novel thermo- and pH-responsive polymers. capes.gov.brresearchgate.net A prominent example is the synthesis of polymers containing piperazine (B1678402) moieties, which can be protonated at low pH, making the polymer sensitive to changes in acidity. researchgate.netmdpi.com

The most widely studied thermoresponsive polymers exhibit a Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble in a solvent (typically water). mdpi.commdpi.com This transition from a soluble, hydrophilic state to an insoluble, hydrophobic state is a key feature exploited in many applications. mdpi.commdpi.com

A notable smart polymer derived from an n-propyl-containing acrylamide (B121943) monomer is Poly(N-acryloyl-N'-propylpiperazine) (PAcrNPP). capes.gov.brresearchgate.netscilit.com This water-soluble polymer demonstrates a sharp Lower Critical Solution Temperature (LCST) in water at approximately 37-38°C, which is very close to human body temperature, making it of particular interest for biomedical applications. capes.gov.brresearchgate.net

The phase transition of PAcrNPP is highly sensitive to pH. capes.gov.brresearchgate.net The presence of the piperazine ring with its tertiary amine groups allows the polymer to be protonated under acidic conditions, influencing its solubility and swelling behavior. researchgate.netmdpi.com Cross-linked hydrogels made from this polymer are sensitive to both temperature and pH changes. capes.gov.br For instance, the equilibrium swelling capacity of these gels is significantly larger in an acidic medium (pH 3.0) compared to an alkaline one (pH 10.0) due to the ionization of the polymer network. researchgate.net The response time for swelling and deswelling is approximately 150 minutes. capes.gov.br The enthalpy of the phase separation has been determined to be 21.4 kJ mol⁻¹, which corresponds to the breaking of one hydrogen bond per monomer unit during the transition. capes.gov.brresearchgate.net

Table 1: Properties of Thermoresponsive Poly(N-acryloyl-N'-propylpiperazine) (PAcrNPP)
PropertyValue / ObservationSource
Lower Critical Solution Temperature (LCST) in water~37-38°C capes.gov.brresearchgate.net
Stimuli-ResponsivenessTemperature and pH capes.gov.brresearchgate.net
Swelling Behavior in GelsHigher swelling at acidic pH (e.g., pH 3.0) vs. alkaline pH (e.g., pH 10.0) researchgate.net
Enthalpy of Phase Separation21.4 kJ mol⁻¹ capes.gov.brresearchgate.net
Swelling/Deswelling Response Time~150 minutes capes.gov.br

Impact of Polymer Structure and Composition on Material Properties

The properties of polymers derived from this compound are strongly influenced by the polymer's molecular structure and composition. bibliotekanauki.pl Key structural characteristics include the length of the alkyl side chain, the presence or absence of other functional groups, and the stereochemistry (tacticity) of the polymer backbone. osti.gov

For the series of poly(n-alkyl acrylate)s, the glass transition temperature (Tg) decreases as the length of the n-alkyl side chain increases. osti.gov This is because longer, more flexible side chains increase the free volume and allow for greater mobility, effectively plasticizing the polymer and lowering the temperature at which it transitions from a rigid, glassy state to a softer, rubbery state. osti.gov Poly(this compound) has a lower Tg than poly(methyl acrylate) and poly(ethyl acrylate) but a higher Tg than those with longer alkyl chains like poly(butyl acrylate). osti.gov This relationship allows for the precise tuning of material flexibility.

Compared to their poly(n-alkyl methacrylate) counterparts, poly(n-alkyl acrylate)s generally have much lower glass transition temperatures for shorter alkyl chains. osti.gov This difference is often attributed to the presence of the α-methyl group in methacrylates, which restricts the rotation of the polymer backbone. osti.gov However, studies have shown that the chain flexibility, as measured by the characteristic ratio (C∞), is nearly identical for both series at a given side chain length. osti.gov The difference in Tg may instead be more related to differences in tacticity, as free-radical polymerized poly(n-alkyl acrylate)s are typically atactic, while poly(n-alkyl methacrylate)s tend to have high syndiotacticity. osti.gov

Copolymerization is another powerful tool to modify material properties. For example, copolymerizing N-acryloyl-N'-ethylpiperazine with methyl methacrylate (MMA) produces water-soluble copolymers that exhibit LCST behavior, with the transition temperature being dependent on the copolymer composition. mdpi.com

Table 2: Glass Transition Temperatures (Tg) of Various Poly(n-alkyl acrylate)s
PolymerAlkyl GroupApproximate Tg (°C)
Poly(methyl acrylate)-CH₃10
Poly(ethyl acrylate)-C₂H₅-24
Poly(this compound)-C₃H₇-45
Poly(n-butyl acrylate)-C₄H₉-54
Note: Tg values are approximate and can vary based on measurement technique and polymer molecular weight. This table illustrates the general trend.

Emerging Applications and Future Directions

The field of acrylate polymers, including those derived from this compound, is continuously evolving, with significant research focused on creating novel materials with enhanced functionalities. The global market for acrylates is projected to grow, driven by demand in high-performance applications and an increasing focus on sustainability. marketresearchfuture.com

Future directions for this compound and its derivatives are heavily concentrated in the area of smart materials and biomedical applications. researchgate.net The unique properties of stimuli-responsive polymers like PAcrNPP open up possibilities for:

Drug Delivery Systems: Hydrogels that can release an entrapped drug in response to a specific physiological trigger, such as body temperature or the pH of a particular tissue. nih.govresearchgate.net

Tissue Engineering: Smart scaffolds that can support cell growth and then controllably degrade or change their properties as new tissue forms. oulu.fimdpi.com

Bioseparations: Polymers that can selectively bind to and release biomolecules by changing the temperature or pH of the solution. contentstack.com

Sensors and Actuators: Materials that can translate a chemical or thermal signal into a measurable physical response. oulu.fi

Furthermore, there is a growing trend towards developing bio-based acrylates to create more environmentally friendly products. marketresearchfuture.com Research into new synthetic routes and the copolymerization of this compound with novel monomers will likely lead to the development of next-generation materials with tailored properties for specialty coatings, advanced adhesives, and multifunctional hydrogels for applications like 3D/4D printing and soft robotics. researchgate.netacs.org

Q & A

Q. What are the key physicochemical properties of n-propyl acrylate, and how do they influence experimental design?

this compound (CAS 925-60-0) is a flammable liquid (density: 0.92 g/cm³, boiling point: 43–44°C at 40 mmHg) with low water solubility, necessitating organic solvents for dissolution in aqueous systems . Its volatility and flammability require inert atmospheres (e.g., nitrogen) during synthesis and handling to prevent unintended polymerization or combustion . Researchers must prioritize temperature control and use inhibitors like 4-methoxyphenol (0.1%) to stabilize the monomer during storage .

Q. How should researchers safely handle and store this compound in laboratory settings?

this compound is classified as a skin, eye, and respiratory irritant (H315, H319, H335) and is flammable (H226) . Safe practices include:

  • Using spark-proof equipment and grounding containers to prevent electrostatic ignition .
  • Wearing nitrile gloves, indirect-vent goggles, and respiratory protection in poorly ventilated areas .
  • Storing in sealed containers away from oxidizers, acids, and bases at temperatures below 25°C .

Q. What analytical methods are recommended for characterizing this compound purity and polymerization kinetics?

Gas chromatography (GC) with flame ionization detection is standard for quantifying monomer purity, while Fourier-transform infrared spectroscopy (FTIR) tracks acrylate group consumption during polymerization . For kinetic studies, differential scanning calorimetry (DSC) monitors exothermic reactions, and gel permeation chromatography (GPC) determines molecular weight distributions in resulting polymers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound copolymerization to achieve targeted polymer properties?

Copolymerization with monomers like acrylic acid or N,N’-dimethylacrylamide requires careful control of initiator type (e.g., azobisisobutyronitrile, AIBN), temperature, and monomer feed ratios . For example:

  • Crosslinking density : Adjusting divinyl crosslinker concentrations (e.g., 1,6-hexanediol diacrylate) modulates hydrogel swelling capacity .
  • Reactivity ratios : Determine via the Mayo-Lewis method using <sup>1</sup>H NMR to quantify monomer consumption rates .

Q. How should conflicting toxicity data for this compound be reconciled in risk assessment models?

Discrepancies in acute toxicity (e.g., LD₅₀ values) arise from species-specific metabolic pathways. A weight-of-evidence (WoE) approach integrates read-across data from structurally similar acrylates (e.g., n-butyl acrylate), in silico (Q)SAR predictions, and trend analysis to propose GHS classifications:

  • Acute oral/dermal toxicity : Category 4 (H302/H312)
  • Inhalation toxicity : Category 3 (H331) .

Q. What strategies address data gaps in this compound’s environmental fate and chronic toxicity?

Prioritize in vitro assays (e.g., OECD 442D for skin sensitization) and microcosm studies to simulate biodegradation pathways . For chronic exposure, use physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent data to human thresholds, accounting for metabolic differences in esterase activity .

Methodological Tables

Table 1. Key Hazard Classifications for this compound

Hazard TypeGHS ClassificationPrecautionary MeasuresReference
FlammabilityCategory 3 (H226)Avoid ignition sources; use inert atmospheres
Skin/IrritationCategory 2 (H315/H319)Wear nitrile gloves and goggles
Respiratory ToxicityCategory 3 (H335)Use fume hoods or respirators

Table 2. Recommended Analytical Techniques for Polymerization Studies

ParameterMethodApplicationReference
Monomer ConversionFTIR (C=C stretch at 1630 cm⁻¹)Real-time reaction monitoring
Molecular WeightGPC (THF eluent)Post-polymerization analysis
Thermal StabilityTGA/DSCDegradation kinetics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.